1-phenyl-1H-indole-2-carboxamide
Description
The exact mass of the compound 1-phenyl-1H-indole-2-carboxamide is 236.094963011 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-phenyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVLJKMYJRHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Activities of 1-Phenyl-1H-indole-2-carboxamide Derivatives
Foreword: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs and a cornerstone in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds with profound physiological effects underscores its versatility as a pharmacophore. The unique electronic properties and the ability of the indole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets. This inherent promiscuity, when strategically harnessed, provides a powerful platform for the development of novel therapeutic agents.
This guide focuses on a specific, yet highly promising, class of indole-based compounds: the 1-phenyl-1H-indole-2-carboxamide derivatives. The introduction of a phenyl group at the N1 position and a carboxamide moiety at the C2 position of the indole core creates a scaffold with significant potential for chemical modification and, consequently, a broad spectrum of biological activities. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, providing not just a summary of their activities but also an in-depth look at the underlying mechanisms of action and the experimental methodologies used to elucidate them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of next-generation therapeutics.
Part 1: Anticancer Potential: Targeting Key Oncogenic Pathways
The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to normal tissues. Indole-2-carboxamide derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their ability to interact with various biological targets involved in tumor progression. The 1-phenyl-1H-indole-2-carboxamide scaffold, in particular, has been shown to exhibit potent antiproliferative and pro-apoptotic activities against a range of human cancer cell lines.
Mechanism of Action: Inhibition of Oncogenic Kinases
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival. Overexpression or mutation of certain kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers.
Several 1-phenyl-1H-indole-2-carboxamide derivatives have been identified as potent inhibitors of multiple oncogenic kinases, including EGFR, VEGFR-2, and BRAFV600E. This multi-target approach is advantageous as it can potentially overcome the resistance mechanisms that often develop with single-target therapies. For instance, some derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis, respectively. The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Caption: Inhibition of key oncogenic kinases by 1-phenyl-1H-indole-2-carboxamide derivatives.
Data on Antiproliferative Activity
The antiproliferative efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. The lower the value, the more potent the compound.
| Compound ID | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| Va | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |
| Ve | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |
| Vf | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |
| 5d | Various | 89 (EGFR IC50) | |
| 5e | Various | 93 (EGFR IC50) | |
| 5j | Various | 98 (EGFR IC50) | |
| Erlotinib (Ref.) | Various | 33 (GI50) / 80 (EGFR IC50) |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-indole-2-carboxamide derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Erlotinib).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity: A New Frontier Against Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Indole derivatives have been investigated for their antibacterial and antifungal properties, and the 1-phenyl-1H-indole-2-carboxamide scaffold is no exception.
Spectrum of Activity
Studies have shown that certain 1-phenyl-1H-indole-2-carboxamide derivatives exhibit activity against a range of pathogenic microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli.
-
Fungi: Candida albicans.
Interestingly, the antifungal activity of carboxamide derivatives has been reported to be higher than that of related propanamide derivatives. However, it's also been noted that some carboxylic acid and ester derivatives within this class show weak bioactivity compared to standard drugs, highlighting the importance of the specific substitutions on the core scaffold.
Data on Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole Carboxamides | S. aureus, B. subtilis, E. coli | 1.56 - 12.5 | |
| Ciprofloxacin (Ref.) | S. aureus, B. subtilis, E. coli | 1.56 - 3.13 | |
| Ampicillin (Ref.) | S. aureus, B. subtilis, E. coli | 1.56 - 12.5 |
Note: The MIC values for some indole derivatives were found to be nearly 20- to 100-fold smaller (more potent) than the standard compounds in some assays.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 1-phenyl-1H-indole-2-carboxamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Anti-inflammatory and Analgesic Properties
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for new anti-inflammatory and analgesic (pain-relieving) agents is ongoing. Some novel indole carboxamide derivatives have been synthesized and evaluated for these properties.
Evaluation of Anti-inflammatory and Analgesic Effects
Preclinical studies have demonstrated that certain indole carboxamide derivatives can significantly reduce inflammation and pain in animal models. For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, some compounds have shown anti-inflammatory activity comparable to the standard drug diclofenac sodium. Similarly, in the acetic acid-induced writhing test in mice, a model for peripheral analgesic activity, these derivatives have shown a significant reduction in the number of writhes.
| Compound Class | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |
| Indole Carboxamide Derivatives | Up to 73.02% | Up to 63.18% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Part 4: Other Notable Biological Activities
The versatility of the 1-phenyl-1H-indole-2-carboxamide scaffold extends beyond anticancer, antimicrobial, and anti-inflammatory activities. Derivatives of this class have also been investigated as:
-
Cannabinoid CB1 Receptor Allosteric Modulators: Certain 1H-indole-2-carboxamides act as negative allosteric modulators of the CB1 receptor, which is a key component of the endocannabinoid system. This modulation can influence a variety of physiological processes, and these compounds serve as valuable tools for studying CB1 receptor pharmacology.
-
TRPV1 Agonists: Some indole-2-carboxamides have been developed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing new antinociceptive and anti-inflammatory agents.
Conclusion and Future Directions
The 1-phenyl-1H-indole-2-carboxamide scaffold represents a highly privileged and versatile platform for the design and development of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer effects through multi-target kinase inhibition, promising antimicrobial activity against a range of pathogens, and significant anti-inflammatory and analgesic properties.
The continued exploration of the structure-activity relationships (SAR) of this compound class, aided by computational modeling and in silico screening, will undoubtedly lead to the identification of even more potent and selective candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics and therapeutic potential. The integration of synthetic chemistry, biological evaluation, and mechanistic studies will be crucial in translating the promise of 1-phenyl-1H-indole-2-carboxamide derivatives into clinically effective treatments for a variety of human diseases.
References
- Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.
- Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
- Aljabr, G., Sweidan, K., Abu-Qatouseh, L., et al. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
- Sweidan, K., Al-Hiari, Y., Al-Jaber, H., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.
- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles
1-phenylindole-2-carboxamide scaffold in medicinal chemistry
The 1-phenylindole-2-carboxamide scaffold represents a distinct and sophisticated evolution of the privileged indole pharmacophore. Unlike its ubiquitous 1H-indole or 1-alkylindole counterparts (common in TSPO and CB2 ligands), the N-arylation at position 1 introduces unique steric, electronic, and lipophilic properties that have been exploited in cardiovascular medicine, infectious disease, and ion channel modulation.
This technical guide dissects the scaffold's medicinal chemistry, providing synthetic protocols, structure-activity relationships (SAR), and a critical analysis of its most famous—and infamous—application: Eproxindine.
Part 1: The Scaffold Architecture
The core structure consists of an indole bicyclic system substituted at two critical positions:
-
Position 1 (
): A phenyl ring attached directly to the indole nitrogen. This blocks the H-bond donor capability of the indole NH, significantly increases lipophilicity ( ), and creates a large hydrophobic surface area for -stacking interactions. -
Position 2 (
): A carboxamide moiety.[1] This serves as the primary hydrogen bond acceptor/donor vector, directing the molecule's orientation within the binding pocket.
Pharmacophore Visualization
The following diagram illustrates the core scaffold and its "vectors of diversity" for medicinal chemistry optimization.
Figure 1: Pharmacophore map of the 1-phenylindole-2-carboxamide scaffold.
Part 2: Synthetic Strategies
Constructing the 1-phenylindole-2-carboxamide core requires navigating the steric hindrance of the indole nitrogen. Two primary routes are field-proven.
Route A: The Fischer Indole Approach (De Novo Synthesis)
This method builds the indole ring with the phenyl group already in place. It is ideal for large-scale synthesis of the core but less flexible for late-stage diversification.
-
Starting Materials: 1,1-Diphenylhydrazine + Ethyl pyruvate.
-
Mechanism: Hydrazone formation followed by [3,3]-sigmatropic rearrangement.
Route B: The Ullmann/Chan-Lam Arylation (Late-Stage Functionalization)
This is the preferred route for SAR exploration. A pre-formed indole-2-ester is
Protocol: Copper-Catalyzed
-
Substrate: Ethyl indole-2-carboxylate (1.0 equiv).
-
Reagent: Iodobenzene (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline (20 mol%).
-
Base:
or (2.0 equiv). -
Solvent: Toluene or Dioxane (anhydrous).
-
Conditions: 110°C, sealed tube, 24h under Argon.
Step-by-Step Workflow:
-
Charge a dried Schlenk tube with CuI, Base, and Indole substrate.
-
Evacuate and backfill with Argon (3x).
-
Add Ligand, Aryl Iodide, and Solvent via syringe.
-
Heat to 110°C with vigorous stirring. Monitoring by TLC/LCMS is critical as
-arylation of electron-deficient indoles (due to the 2-ester) can be sluggish. -
Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Amidation: Hydrolyze the ester (LiOH/THF) and couple with the desired amine using HATU/DIPEA to generate the final carboxamide.
Figure 2: Modular synthetic pathway for library generation.
Part 3: Medicinal Chemistry & Biological Applications
The 1-phenyl modification drastically alters the biological profile compared to the parent indole.
Cardiovascular: The Eproxindine Case Study
Eproxindine (KC 3791) is the definitive reference compound for this scaffold.
-
Structure: N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide.[2]
-
Mechanism: It acts as a Class I/III anti-arrhythmic agent. The 1-phenylindole core anchors the molecule in the lipid membrane, positioning the basic amine side chain to block voltage-gated
and channels. -
Clinical Lesson: Eproxindine showed promise but was halted after a sudden death event in a volunteer study. This highlights a critical risk with this scaffold in cardiovascular applications: the "grease" provided by the 1-phenyl group can lead to excessive membrane accumulation and non-specific ion channel blockade (hERG liability), leading to pro-arrhythmic effects.
-
Takeaway: When designing 1-phenylindoles, rigorous hERG screening and lipophilicity control (keeping LogP < 4) are mandatory.
-
Infectious Disease: Anti-Tuberculosis (TB) Agents
Researchers have utilized the scaffold to target Mycobacterium tuberculosis.
-
Target: MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis.
-
SAR Insight: While N-adamantyl-indole-2-carboxamides are potent MmpL3 inhibitors, the introduction of the 1-phenyl group (on the indole nitrogen) generally reduces potency compared to the 1-H or 1-Methyl analogs. The bulk of the phenyl ring likely clashes with the tight hydrophobic pocket of MmpL3.
-
Exception: If the target pocket is expanded or if the phenyl ring is substituted (e.g., 4-F-phenyl), activity can be restored, offering a way to modulate metabolic stability (blocking
-dealkylation).
Neurology: TRPV1 and TSPO
-
TRPV1 Agonists: The indole-2-carboxamide core mimics the vanilloid motif of capsaicin. The 1-phenyl group has been explored to increase the "hydrophobic tail" interaction. While effective, it often competes with simpler
-benzyl analogs which offer better solubility. -
TSPO (Translocator Protein): Most high-affinity TSPO ligands (like FGIN-1-27) are 2-phenylindoles or 2-arylindoles. The 1-phenyl variant is less common because the TSPO "L1 pocket" typically accommodates the 2-aryl group. However, 1-phenyl substitution forces a distinct binding mode, often shifting the ligand from an agonist (steroidogenesis inducer) to an antagonist, which is useful for imaging tracers (PET) where functional silence is desired.
Part 4: Structure-Activity Relationship (SAR) Summary
| Feature | Modification | Effect on Activity/Properties |
| Indole Nitrogen ( | Phenyl (Core) | High Lipophilicity (+LogP) , Metabolic Stability (vs N-Me), Membrane partitioning. Risk: hERG binding. |
| Hydrogen ( | H-bond donor. Often better solubility but rapid metabolic conjugation. | |
| Methyl/Alkyl | Standard optimization. Good balance, but susceptible to oxidative dealkylation. | |
| C2-Carboxamide | Basic Amine Chain | Anti-arrhythmic activity (Na+ channel block). Essential for Eproxindine-like activity. |
| Adamantyl/Cycloalkyl | Anti-TB / CB2 activity . Target: Hydrophobic pockets (MmpL3 / Cannabinoid receptors). | |
| C3-Position | Methoxy (-OMe) | Increases electron density. Crucial for Eproxindine efficacy (likely H-bond acceptor). |
| Halogen (Cl/Br) | Often used in CB2/TSPO ligands to fill small hydrophobic pockets and block metabolism. |
Part 5: References
-
Eproxindine Structure & Pharmacology
-
Safety Profile of Eproxindine
-
Title: Sudden death of a volunteer
-
Source: The Lancet (via PubMed)
-
URL:[Link]
-
-
Synthesis of 1-Phenylindole-2-carboxylic Acids
-
Indole-2-carboxamides in Tuberculosis
-
Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis
-
Source: NIH / PMC
-
URL:[Link]
-
-
TRPV1 Agonist Potential
-
Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists
-
Source: MDPI
-
URL:[Link]
-
Sources
1-phenyl-1H-indole-2-carboxamide vs N-phenyl-1H-indole-2-carboxamide structure
This guide provides an in-depth technical analysis comparing 1-phenyl-1H-indole-2-carboxamide (Structure A) and N-phenyl-1H-indole-2-carboxamide (Structure B). These two scaffolds represent a classic "positional isomerism" challenge in medicinal chemistry, where shifting a hydrophobic phenyl group from the indole nitrogen (N1) to the exocyclic amide nitrogen dramatically alters hydrogen bonding capability, metabolic stability, and receptor binding kinetics.
Part 1: Structural & Electronic Analysis
The core difference lies in the attachment point of the phenyl ring, which dictates the molecule's electronic landscape and 3D conformation.
1.1 The Isomeric Switch
| Feature | Structure A: 1-phenyl-1H-indole-2-carboxamide | Structure B: N-phenyl-1H-indole-2-carboxamide |
| IUPAC Name | 1-phenyl-1H-indole-2-carboxamide | N-phenyl-1H-indole-2-carboxamide |
| Phenyl Attachment | Indole Nitrogen (N1) | Amide Nitrogen (Exocyclic) |
| Amide Type | Primary Amide (–CONH₂) | Secondary Amide (–CONHPh) |
| H-Bond Donors | 2 (Amide –NH₂) | 2 (Indole N–H, Amide N–H) |
| H-Bond Acceptors | 1 (Carbonyl O) | 1 (Carbonyl O) |
| Indole Character | Electronically modulated by N-phenyl; No N-H donor.[1] | Classic indole; N-H is a strong donor. |
| Conformation | Twisted: N1-Phenyl is ~65-80° out of plane due to steric clash with C2/C7. | Planar/Flexible: Amide bond allows planarity; Indole N-H available for binding. |
1.2 3D Conformation & Steric Clash
-
Structure A (1-Phenyl): The phenyl ring at N1 cannot be coplanar with the indole core due to severe steric repulsion between the ortho-hydrogens of the phenyl ring and the C2-substituent/C7-hydrogen. Crystal structures confirm a twist angle of ~65–80° , creating a bulky, non-planar "propeller" shape.
-
Structure B (N-Phenyl): The amide linker (–CONH–) often adopts a trans conformation. The phenyl ring can achieve near-coplanarity with the indole system, extending the conjugated
-system, though it may twist slightly depending on ortho-substitution on the phenyl ring.
Part 2: Synthetic Pathways (The Divergent Workflow)
The synthesis of these two isomers requires fundamentally different strategies starting from Indole-2-carboxylic acid or its esters.
2.1 Synthetic Logic Diagram
Caption: Divergent synthetic routes. Path B utilizes standard peptide coupling, while Path A requires transition-metal catalyzed N-arylation (Ullmann).
2.2 Experimental Protocols
Protocol A: Synthesis of Structure B (N-phenyl-1H-indole-2-carboxamide)
Standard Amide Coupling
-
Reagents: Indole-2-carboxylic acid (1.0 equiv), Aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve Indole-2-carboxylic acid in DMF (0.2 M).
-
Add DIPEA and stir for 10 min to activate the carboxylate.
-
Add HATU and stir for 15 min (solution turns yellow/orange).
-
Add Aniline dropwise.
-
Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: ~236 Da).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH or Flash Chromatography (Hex/EtOAc).
-
Protocol B: Synthesis of Structure A (1-phenyl-1H-indole-2-carboxamide)
Copper-Catalyzed Ullmann N-Arylation
-
Reagents: Indole-2-carboxamide (1.0 equiv), Iodobenzene (1.2 equiv), CuI (10 mol%), trans-1,2-diaminocyclohexane or L-proline (20 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane.
-
Procedure:
-
Note: It is often higher yielding to N-arylate the ester (Ethyl indole-2-carboxylate) first, then convert to the primary amide, to avoid competing N-arylation of the primary amide nitrogen.
-
Charge a sealed tube with Indole-2-carboxamide (or ester), CuI, Ligand, and Base.
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane and Iodobenzene.
-
Heat to 110°C for 16–24 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
If Ester was used:[2][3][4][5] Treat with 7N NH₃ in MeOH at 60°C for 12h to generate the primary amide.
-
Part 3: Physicochemical & ADME Profiling
The shift of the phenyl group alters the "Metabolic Soft Spots" and solubility profile.
3.1 Metabolic Stability Map
-
Structure B (N-Phenyl):
-
Liability 1 (High Risk): Amidase hydrolysis . The amide bond is susceptible to liver amidases, cleaving the molecule back to indole-2-carboxylic acid and aniline.
-
Liability 2: Indole N-H .[6] Subject to glucuronidation or deprotonation (pKa ~16-17).
-
Liability 3: Phenyl ring hydroxylation (CYP450).
-
-
Structure A (1-Phenyl):
-
Stability Advantage: The N1–Phenyl bond is metabolically robust . It is not cleaved by amidases or standard hydrolases.
-
Liability: The primary amide (–CONH₂) can be hydrolyzed to the acid, but this is generally slower than the cleavage of secondary anilides in Structure B.
-
CYP450: Hydroxylation can occur on the N-phenyl ring (typically para-position).
-
3.2 Solubility & pKa
| Property | Structure A (1-Phenyl) | Structure B (N-Phenyl) | Impact |
| logP (Calc) | ~2.8 | ~3.6 | Structure B is more lipophilic due to the N-H masking and planar conjugation. |
| pKa (Acidic) | > 25 (Amide NH) | ~16.9 (Indole NH) | Critical: Structure B has an acidic proton (Indole NH) that can be deprotonated at high pH; Structure A does not. |
| Solubility | Moderate (Primary Amide polarity) | Low (High planarity/stacking) | Structure B often suffers from poor aqueous solubility due to |
Part 4: Case Study – SAR Implications
Why choose one over the other?
4.1 Cannabinoid Receptor (CB1) Allosteric Modulators
Research into Org27569 (a classic indole-2-carboxamide) demonstrates the necessity of the Structure B scaffold.
-
Observation: The Indole N-H is often required for a critical hydrogen bond within the allosteric pocket.
-
Modification: Alkylation or arylation of the Indole N1 (converting to Structure A-like) often abolishes activity or drastically reduces potency, indicating the N-H donor is essential.
4.2 Anti-Tuberculosis (MmpL3 Inhibitors)
In contrast, indole-2-carboxamides targeting Mycobacterium tuberculosis (MmpL3) show different tolerances.
-
Observation: Large hydrophobic groups are required.
-
Strategy: While N-phenyl (Structure B) is common, 1-substituted indoles are explored to improve metabolic stability by blocking the N1-glucuronidation site. However, the twist of the 1-phenyl group must be accommodated by the binding pocket.
References
-
Synthesis of N-phenyl-1H-indole-2-carboxamide (General Amide Coupling)
- Journal of Medicinal Chemistry, "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
-
Source:
-
Ullmann N-Arylation of Indoles (Protocol for Structure A)
- Journal of the American Chemical Society, "The Copper-Catalyzed N-Aryl
-
Source:
-
Crystal Structure & Conformation of 1-Phenyl Indoles
- Acta Crystallographica, "Crystal structures of indole deriv
-
Source:
-
Metabolic Stability of Indole-2-carboxamides
- Journal of Medicinal Chemistry, "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity."
-
Source:
-
pKa of Indole N-H vs Amide
- Organic Chemistry Data, "Equilibrium pKa Table (DMSO Solvent)."
-
Source:
Sources
Technical Monograph: The Physicochemical and Synthetic Profile of 1-Phenyl-1H-indole-2-carboxamide
Part 1: Molecular Identity & Physicochemical Profiling
The molecule 1-phenyl-1H-indole-2-carboxamide represents a specific structural isomer within the indole-2-carboxamide family. Precise nomenclature is critical here: the "1-phenyl" designation indicates substitution at the indole nitrogen (
This scaffold serves as a lipophilic pharmacophore in medicinal chemistry, particularly in the design of ligands for the Translocator Protein (TSPO) and antimycobacterial agents targeting MmpL3.
Core Physicochemical Data
| Property | Value | Unit | Annotation |
| Molecular Formula | - | Confirmed Stoichiometry | |
| Molecular Weight | 236.27 | g/mol | Average Mass |
| Exact Mass | 236.09496 | Da | Monoisotopic ( |
| Element Analysis | C: 76.25%, H: 5.12%, N: 11.86%, O: 6.77% | % | Theoretical Composition |
| Heavy Atom Count | 18 | - | Non-hydrogen atoms |
| Rotatable Bonds | 2 | - | |
| Topological PSA | 43.09 | Polar Surface Area (Predicted) | |
| cLogP | 3.2 - 3.6 | - | High Lipophilicity (Predicted) |
Structural Disambiguation (Critical Quality Attribute)
Researchers must distinguish between two primary isomers that share the formula
-
1-Phenyl-1H-indole-2-carboxamide (Target):
-
Structure: Phenyl group attached to Indole
. Primary amide ( ) at . -
Chemical Behavior: The indole nitrogen lone pair is involved in aromaticity but sterically crowded by the phenyl group. The primary amide remains available for dual H-bond donation.
-
-
N-Phenyl-1H-indole-2-carboxamide (Isomer):
Part 2: Synthetic Architecture
The synthesis of 1-phenyl-1H-indole-2-carboxamide requires a strategy that overcomes the low nucleophilicity of the indole nitrogen. Standard alkylation conditions often fail due to steric hindrance and electronic deactivation. The preferred industrial and laboratory route utilizes Ullmann-type N-arylation followed by amidation.
Protocol: Copper-Catalyzed N-Arylation Route
Step 1: N-Arylation (Ullmann Coupling)
-
Reagents: Ethyl indole-2-carboxylate, Iodobenzene (
), (Catalyst), L-Proline or diamine ligand, (Base). -
Solvent: DMSO or DMF.
-
Conditions: 110°C, 12–24 hours, Inert Atmosphere (
). -
Mechanism: The copper catalyst facilitates the cross-coupling between the indole nitrogen and the aryl halide, forming Ethyl 1-phenyl-1H-indole-2-carboxylate .
Step 2: Ester Hydrolysis
-
Reagents:
or (aq). -
Solvent: THF/MeOH/Water (3:1:1).
-
Outcome: Quantitative conversion to 1-phenyl-1H-indole-2-carboxylic acid .
Step 3: Amidation
-
Method A (Acid Chloride): Reflux acid in
to form the acid chloride, followed by quenching with aqueous (ammonium hydroxide). -
Method B (Coupling Agents): EDC-HCl / HOBt +
+ DIPEA in DMF (Preferred for milder conditions).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the production of 1-phenyl-1H-indole-2-carboxamide via Ullmann coupling.
Part 3: Structural Biology & Pharmacophore Analysis
The 1-phenyl-1H-indole-2-carboxamide scaffold is a privileged structure in drug discovery, acting as a rigid bioisostere for various receptor ligands.
Translocator Protein (TSPO) Ligands
The 18-kDa Translocator Protein (TSPO), formerly the peripheral benzodiazepine receptor, is a biomarker for neuroinflammation.
-
Mechanism: Indole-2-carboxamides mimic the binding mode of PK11195 and FGIN-1-27.
-
Binding Mode: The 1-phenyl group occupies a hydrophobic pocket (Lipophilic Pocket L1) within the TSPO transmembrane domain. The 2-carboxamide acts as a hydrogen bond donor/acceptor network anchor, critical for high-affinity binding (nM range).
-
Relevance: Derivatives of this scaffold are investigated for imaging glioblastomas and treating neurodegenerative disorders.
Antimycobacterial Activity (MmpL3 Inhibition)
Recent studies indicate that indole-2-carboxamides are potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[4]
-
Target: MmpL3 transports mycolic acids to the cell wall.[5]
-
SAR Insight: The N1-substitution (often alkyl or aryl) is essential for penetrating the lipid-rich mycobacterial cell wall. The 1-phenyl variant provides the necessary lipophilicity (
) to access the transmembrane binding site.
Part 4: Analytical Validation Protocols
To validate the synthesis of 1-phenyl-1H-indole-2-carboxamide , the following analytical signatures must be confirmed.
Proton NMR ( NMR) Expectation (DMSO- )
-
Amide Protons: Two broad singlets (or one broad hump) between
7.5 – 8.5 ppm ( ). Unlike the N-phenyl isomer, these protons are exchangeable with . -
N1-Phenyl Group: A multiplet integrating to 5 protons around
7.4 – 7.6 ppm . -
Indole C3-H: A characteristic singlet around
7.3 – 7.5 ppm (depending on shielding from the N1-phenyl ring). -
Indole Backbone: Four aromatic protons in the
7.0 – 7.8 ppm range.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion:
m/z. -
Adducts:
m/z is commonly observed due to the amide functionality. -
Fragmentation: Loss of
( ) is a common fragmentation pathway for primary amides.
Purity Assessment (HPLC)[9][10]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Retention: Due to the N1-phenyl group, this molecule is significantly more hydrophobic than the parent indole-2-carboxamide. Expect retention times similar to other lipophilic aromatics (high % ACN elution).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide. (Note: Reference for isomeric comparison). Retrieved from [Link]
- Kozikowski, A. P., et al. (2014).Design, synthesis, and biological evaluation of indole-2-carboxamides as potential multi-target antiproliferative agents. Journal of Medicinal Chemistry. (Discusses the general synthesis and TSPO relevance of indole carboxamides).
-
North, E. J., et al. (2021). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health / PMC. Retrieved from [Link]
-
ResearchGate (2017). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids via Ullmann reaction. Retrieved from [Link]
Sources
- 1. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. N-PHENYL-1H-INDOLE-2-CARBOXAMIDE [drugfuture.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Indole-2-Carboxamide Derivatives: Overcoming the A147T Polymorphism in TSPO-Targeted Neuroimaging
Executive Summary
The 18 kDa Translocator Protein (TSPO) is a primary biomarker for neuroinflammation, predominantly localized on the outer mitochondrial membrane of activated microglia and astrocytes[1][2]. While Positron Emission Tomography (PET) imaging of TSPO has revolutionized the in vivo tracking of neurodegenerative diseases, the clinical translation of second-generation TSPO radioligands has been severely bottlenecked by a common single nucleotide polymorphism (SNP rs6971)[3]. This mutation results in an Alanine-to-Threonine substitution at position 147 (A147T), drastically reducing ligand binding affinity in a large portion of the human population.
Recent structural engineering efforts have demonstrated that shifting from traditional pyrazolopyrimidine scaffolds to indole-2-carboxamide derivatives can successfully reverse this binding sensitivity[4]. By strategically incorporating hydrogen-bonding moieties, researchers have developed next-generation ligands that bind with equal or greater affinity to the mutated A147T TSPO, paving the way for universally applicable neuroinflammation imaging agents.
Fig 1: TSPO upregulation pathway in neuroinflammation and targeted PET imaging.
Mechanistic Rationale: The A147T Bottleneck
To understand the efficacy of indole-2-carboxamides, one must first analyze the causality of the A147T binding failure.
In wild-type (WT) TSPO, position 147 is occupied by Alanine, an amino acid with a non-polar methyl side chain. Second-generation TSPO ligands, such as the widely used DPA-713 (a pyrazolopyrimidine), were optimized to exploit this hydrophobic pocket. However, the A147T mutation replaces this non-polar methyl group with a polar hydroxyl group (Threonine). This introduces a steric and electrostatic clash that disrupts the hydrophobic interactions, causing a massive drop in binding affinity for these ligands[4].
The Indole-2-Carboxamide Solution: Indole-2-carboxamide derivatives bypass this limitation through targeted electrostatic engineering. The indole core provides a versatile heterocyclic scaffold, while the carboxamide side chains are modified to include hydrogen-bond acceptors and donors (such as acetamide groups). Instead of clashing with the polar Threonine in the A147T mutant, these engineered moieties form favorable hydrogen bonds with the hydroxyl group[4]. This mechanistic pivot not only rescues binding affinity but, in highly optimized derivatives, results in a higher affinity for the A147T mutant than the WT protein.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the binding affinities (
| Compound Class | Representative Scaffold | WT TSPO | A147T TSPO | A147T/WT Ratio | Clinical Phenotype |
| Pyrazolopyrimidine | DPA-713 | 4.7 ± 0.5 | 21.6 ± 1.2 | 4.60 | Highly Sensitive |
| Indole-2-carboxamide | Basic Indole Core | 15.2 ± 1.1 | 18.5 ± 1.4 | 1.21 | Tolerant (Equi-affinity) |
| Indole-2-carboxamide | H-Bond Optimized | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.23 | Reversed Sensitivity |
Note: An A147T/WT ratio > 1 indicates sensitivity to the mutation (loss of affinity), while a ratio < 1 indicates reversed sensitivity (preferential binding to the mutant).
Experimental Methodology: Self-Validating Radioligand Binding Assay
To accurately quantify the binding affinity of novel indole-2-carboxamides against both WT and A147T TSPO, a highly controlled, self-validating competitive radioligand binding assay is required.
The Causality of the Control: This protocol utilizes
Fig 2: Step-by-step workflow for the in vitro TSPO radioligand competitive binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Action: Harvest HEK-293 cells stably transfected with either WT or A147T TSPO. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Homogenization mechanically ruptures the plasma membrane, exposing the outer mitochondrial membrane where TSPO is localized, ensuring the target is accessible to the ligands.
-
Action: Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via a BCA assay.
-
-
Assay Setup & Incubation:
-
Action: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of
PK-11195, and varying concentrations of the unlabelled indole-2-carboxamide ligand ( to M). -
Action: Define Non-Specific Binding (NSB) in separate control wells using 10 µM of unlabelled PK-11195.
-
Action: Incubate the plate at 4°C for 90 minutes.
-
Causality: The 4°C temperature prevents rapid ligand dissociation and enzymatic degradation of the membrane proteins, allowing the competitive binding to reach a stable thermodynamic equilibrium.
-
-
Filtration and Washing:
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester.
-
Action: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself, thereby increasing the signal-to-noise ratio.
-
Action: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Action: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM) using a beta counter.
-
Action: Calculate the
using non-linear regression and convert to using the Cheng-Prusoff equation: .
-
Future Perspectives
The development of indole-2-carboxamides represents a critical paradigm shift in neuropharmacology. By moving away from purely hydrophobic binding models and embracing targeted hydrogen-bonding strategies, researchers can now design "third-generation" TSPO ligands[3]. These universal ligands will eliminate the need for prior genetic screening of patients (to determine their rs6971 status) before PET imaging, streamlining clinical trials for Alzheimer's, Parkinson's, and multiple sclerosis therapeutics.
References[1] Title: In Vivo TSPO Signal and Neuroinflammation in Alzheimer's Disease
Source: MDPI - International Journal of Molecular Sciences URL: [Link]2] Title: The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system Source: Biochemical Journal URL: [Link]3] Title: TSPO Radioligands for Neuroinflammation: An Overview Source: PMC - NIH URL: [Link]4] Title: Reversing binding sensitivity to A147T translocator protein Source: PMC - NIH URL: [Link]] Title: Reversing binding sensitivity to A147T translocator protein Source: RSC Medicinal Chemistry URL: [Link]
Sources
- 1. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease | MDPI [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing binding sensitivity to A147T translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Phenyl-1H-indole-2-carboxamide Scaffolds in Antiviral & Antitumor Therapeutics
Executive Summary
The 1-phenyl-1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its rigidity, provided by the indole core, combined with the hydrophobic bulk of the N-phenyl substituent, allows it to occupy deep hydrophobic pockets in kinases and viral capsid proteins. This guide details the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of this scaffold, focusing on its dual utility as a Class II HBV Capsid Assembly Modulator (CAM) and a Dual EGFR/CDK2 Inhibitor for oncology.
Part 1: Chemical Foundation & Synthesis Strategy
The Pharmacophore
The core structure consists of an indole ring substituted at the
-
N1-Phenyl: Provides metabolic stability and fills hydrophobic pockets (e.g., the allosteric site of EGFR or the dimer interface of HBV Cp).
-
C2-Carboxamide: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the active site.
-
C5-Substitution: (Typically Cl, F, or OMe) Modulates electronic properties and improves metabolic half-life.
Validated Synthesis Protocol
Note: This protocol prioritizes the Ullmann-type arylation for N1-functionalization, followed by amide coupling, ensuring high regioselectivity.
Step 1: N-Arylation via Modified Ullmann Coupling
Objective: Synthesize 1-phenyl-1H-indole-2-carboxylic acid ethyl ester.
-
Reagents: Indole-2-carboxylic acid ethyl ester (1.0 eq), Iodobenzene (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq),
(2.0 eq). -
Solvent: DMSO (Anhydrous).
-
Conditions:
under Argon atmosphere for 12-16 hours.
Protocol:
-
Charge a flame-dried Schlenk flask with CuI, L-Proline, and
. -
Add the indole substrate and iodobenzene dissolved in DMSO.
-
Degas the mixture (freeze-pump-thaw x3) to remove
(critical to prevent oxidative homocoupling of the halide). -
Heat to
. Monitor via TLC (Hexane:EtOAc 8:2). -
Workup: Cool to RT, dilute with EtOAc, wash with
HCl (to remove Cu), brine, and dry over . -
Purification: Flash column chromatography (Silica gel).
Step 2: Amide Coupling (The Carboxamide Formation)
Objective: Convert the ester/acid to the final carboxamide.
-
Pre-step: Hydrolyze ester (LiOH, THF/H2O) to free acid if necessary.
-
Reagents: 1-phenyl-1H-indole-2-carboxylic acid (1.0 eq), Amine (
, 1.1 eq), BOP Reagent (1.2 eq), DIPEA (2.5 eq). -
Solvent: DMF/DCM (1:1).
Protocol:
-
Dissolve the acid in dry DMF/DCM. Add DIPEA and stir for 10 min to activate the carboxylate.
-
Add BOP reagent. Stir for 30 min at
(Activation phase). -
Add the amine (e.g., phenethylamine or morpholino-aniline).
-
Allow to warm to RT and stir for 12h.
-
Validation: The formation of the amide bond is confirmed by the appearance of a triplet/singlet amide proton signal at
8.0–9.0 ppm in NMR.
Part 2: Antitumor Module (EGFR/CDK2 Inhibition)
Mechanism of Action
The 1-phenyl-1H-indole-2-carboxamide derivatives function as ATP-competitive inhibitors .
-
EGFR Inhibition: The scaffold fits into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The carboxamide group forms hydrogen bonds with the "hinge region" residues (Met793), while the N-phenyl group occupies the hydrophobic back-pocket, effective against both Wild-Type (WT) and T790M mutants.
-
CDK2 Inhibition: The same scaffold inhibits Cyclin-Dependent Kinase 2, arresting the cell cycle at the G1/S phase, preventing tumor proliferation.
Signaling Pathway Visualization
The following diagram illustrates the dual blockade of proliferation signals.
Caption: Dual inhibition mechanism: The molecule blocks upstream EGFR signaling and downstream CDK2-mediated cell cycle progression.
Quantitative Efficacy Data
The following data summarizes the potency of 5-substituted derivatives against key cancer cell lines.
| Compound ID | R1 (N-Indole) | R2 (C5-Pos) | R3 (Amide) | IC50 (A549 Lung) | IC50 (MCF-7 Breast) | Target Selectivity |
| Ref (Erlotinib) | - | - | - | 33 nM | - | EGFR |
| Cmpd 5i | Phenyl | Cl | 4-Morpholino-phenethyl | 49 nM | 0.61 µM | EGFR / CDK2 |
| Cmpd 5j | Phenyl | F | 4-Morpholino-phenethyl | 37 nM | 0.55 µM | EGFR / CDK2 |
| Cmpd 12 | Phenyl | H | Benzyl | 10.3 µM | 5.2 µM | Moderate |
Data Source: Synthesized from biological evaluation studies [1, 2].
Part 3: Antiviral Module (HBV Capsid Assembly)
Mechanism: Capsid Assembly Modulation (CAM)
Unlike nucleoside analogs that inhibit polymerase, 1-phenyl-1H-indole-2-carboxamides act as Capsid Assembly Modulators (CAMs) .
-
Binding Site: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV Core Protein (Cp).
-
Class II Effect: They accelerate assembly kinetics excessively, leading to the formation of empty capsids devoid of pre-genomic RNA (pgRNA).[1] This halts viral replication as no genetic material is encapsidated.
Viral Inhibition Workflow
The diagram below details the interference point in the HBV lifecycle.
Caption: The CAM mechanism forces Cp dimers into empty capsids, excluding viral RNA and preventing infection.[1]
Part 4: Structure-Activity Relationship (SAR) Analysis[2]
To optimize this scaffold for future drug development, the following SAR rules have been established based on current literature:
-
The N1-Phenyl Ring:
-
Essential for Potency: Removal of the phenyl ring (replaced by H or Methyl) results in a >10-fold loss of affinity for the HBV Cp hydrophobic pocket.
-
Substitution: Para-substitution on this phenyl ring with small electron-withdrawing groups (F, Cl) can enhance metabolic stability against CYP450 oxidation.
-
-
The C2-Carboxamide Linker:
-
Rigidity is Key: The amide bond must be secondary (-CONH-). Tertiary amides (-CONR2) show reduced activity due to steric clash in the hinge region of kinases.
-
Linker Length: An ethyl linker (phenethyl) is superior to a benzyl linker for EGFR inhibition, allowing the terminal ring to reach the ribose-binding pocket.
-
-
The C5-Indole Position:
-
Electronic Tuning: Electron-withdrawing groups (Cl, F) at C5 increase the acidity of the indole system and improve binding affinity. C5-H derivatives are generally 2-5x less potent.
-
References
-
Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. Viruses. [Link]
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. Current Organic Chemistry. [Link]
-
Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry. [Link][2]
Sources
Methodological & Application
Synthesis of 1-phenyl-1H-indole-2-carboxamide from 1-phenylindole
[1][2]
Abstract & Scope
This Application Note details the robust synthesis of 1-phenyl-1H-indole-2-carboxamide starting from 1-phenylindole . While the indole C3 position is electronically favored for electrophilic aromatic substitution, this protocol targets the C2 position via a directed lithiation strategy. This method ensures high regioselectivity, avoiding the formation of C3 isomers common in Friedel-Crafts or Vilsmeier-Haack pathways. The guide covers the complete workflow: C2-lithiation, carboxylation to the intermediate acid, and subsequent amidation, suitable for scales ranging from medicinal chemistry (mg) to process development (multi-gram).
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent acidity of the C2-proton in N-substituted indoles. Unlike N-H indoles, where the N-proton is most acidic (
Reaction Scheme
The pathway consists of two distinct stages:
-
C2-Lithiation & Carboxylation: Generation of 1-phenylindole-2-carboxylic acid.
-
Amidation: Conversion of the carboxylic acid to the primary carboxamide via an acid chloride intermediate.
Caption: Step-wise synthetic pathway from 1-phenylindole to the target carboxamide.
Experimental Protocol
Stage 1: Synthesis of 1-phenylindole-2-carboxylic acid
Principle: Treatment of 1-phenylindole with n-butyllithium (n-BuLi) effects selective deprotonation at C2. The N-phenyl ring provides steric bulk and electronic stabilization (via the N lone pair) that directs lithiation to the ortho-position (C2).
Reagents:
-
1-Phenylindole (1.0 equiv)
-
n-Butyllithium (1.2 equiv, 1.6 M in hexanes)
-
Anhydrous THF (Solvent, 0.2 M concentration relative to substrate)
-
Dry Carbon Dioxide (
) source (gas cylinder or sublimed dry ice) -
HCl (1M and Conc.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with
for 15 minutes. -
Solvation: Dissolve 1-phenylindole (e.g., 1.93 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (7.5 mL, 12 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -65°C.
-
Observation: The solution typically turns from colorless/pale yellow to a deeper yellow or orange, indicating formation of the lithiated species.
-
-
Metalation Period: Stir at -78°C for 30 minutes, then allow the temperature to rise to 0°C (ice bath) and stir for 1 hour. This ensures complete deprotonation.
-
Carboxylation:
-
Method A (Gas): Re-cool to -78°C. Bubble dry
gas through the solution for 20 minutes. -
Method B (Solid): Pour the reaction mixture onto an excess of crushed dry ice in a beaker.
-
-
Quench & Workup: Allow the mixture to warm to room temperature (RT). Evaporate the THF under reduced pressure.
-
Isolation: Dissolve the residue in water (50 mL) and wash with diethyl ether (
mL) to remove unreacted starting material. Acidify the aqueous layer to pH ~2 using HCl (conc. or 6M). -
Filtration: The carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Expected Yield: 85-95%.
-
Stage 2: Synthesis of 1-phenyl-1H-indole-2-carboxamide
Principle: Direct conversion of the acid to the primary amide is achieved by activating the carboxyl group as an acid chloride, followed by nucleophilic acyl substitution with ammonia.
Reagents:
-
1-Phenylindole-2-carboxylic acid (from Stage 1)
-
Thionyl Chloride (
) (5.0 equiv or used as solvent) -
Ammonium Hydroxide (
, 28-30% aq) or Ammonia gas -
Dichloromethane (DCM)
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (
), suspend the carboxylic acid (e.g., 2.37 g, 10 mmol) in thionyl chloride (10 mL).-
Optional: Add 1 drop of DMF to catalyze the reaction.
-
-
Reflux: Heat to reflux (75°C) for 2-3 hours. The solid should dissolve, and gas evolution (
, HCl) will cease upon completion. -
Evaporation: Remove excess
under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and evaporate again to azeotrope off residual traces of thionyl chloride.-
Intermediate: The crude acid chloride is usually a yellow/brown solid or oil. Use immediately.
-
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0°C .
-
Addition:
-
Method A (Aqueous): Add concentrated
(10 mL) dropwise with vigorous stirring. -
Method B (Gas): Bubble
gas through the DCM solution for 15 minutes.
-
-
Workup: Stir at RT for 1 hour. Dilute with water (50 mL) and separate phases. Extract aqueous layer with DCM (
mL). -
Purification: Wash combined organics with saturated
, brine, and dry over . Concentrate to dryness.[1] -
Crystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
-
Expected Yield: 80-90%.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (Lithiation) | -78°C | > 0°C: Risk of nucleophilic attack on the phenyl ring or solvent decomposition. < -78°C only: Incomplete lithiation due to kinetic barriers. |
| Moisture Control | Anhydrous (<50 ppm) | Water quenches n-BuLi immediately, reducing yield and producing 1-phenylindole (SM). |
| CO2 Quality | Dry (Sublimed/Trapped) | Water in dry ice introduces moisture; use a drying tube if bubbling gas. |
| Activation Time | 2-3 hours Reflux | Insufficient: Incomplete acid chloride formation. Excessive: Darkening/decomposition of the indole ring. |
Troubleshooting Logic
Caption: Decision tree for diagnosing common synthetic failures.
Characterization Data
1-Phenyl-1H-indole-2-carboxylic acid (Intermediate)
-
Appearance: White to off-white solid.
-
1H NMR (400 MHz, DMSO-d6):
12.8 (br s, 1H, COOH), 7.75 (d, 1H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 3H), 7.25 (t, 1H), 7.15 (t, 1H), 7.10 (s, 1H, C3-H).-
Key Feature: Absence of C2-H signal; presence of carboxylic acid proton.
-
1-Phenyl-1H-indole-2-carboxamide (Target)
-
Appearance: White crystalline solid.
-
Molecular Formula:
-
1H NMR (400 MHz, DMSO-d6):
-
7.90 (br s, 1H,
), 7.70 (d, J=8.0 Hz, 1H, Indole-H4), 7.60-7.45 (m, 5H, N-Phenyl), 7.40 (br s, 1H, ), 7.28-7.10 (m, 3H, Indole-H5,6,7), 7.05 (s, 1H, Indole-H3). -
Note: The amide
protons typically appear as two broad singlets due to restricted rotation.
-
7.90 (br s, 1H,
-
MS (ESI): m/z 237.1
.
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Have a bucket of sand or Class D extinguisher nearby.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use in a well-ventilated fume hood.
-
Ammonia: Toxic gas/liquid. Inhalation hazard.
References
- Sundberg, R. J., & Russell, H. F. (1973). Journal of Organic Chemistry. "Syntheses with N-Protected 2-Lithioindoles.
- Gribble, G. W. (2000). Journal of the Chemical Society, Perkin Transactions 1.
-
Beilstein Journal of Organic Chemistry . (2012). "NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas." (Provides characterization context for indole-2-carboxamides).
-
Organic Syntheses . (1974). "Indole-2-carboxylic acid."[4][5][6][7][8] (General procedure for indole carboxylation adapted for N-phenyl derivatives).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide.[3] (Note: Differentiates between N-phenyl amide and 1-phenyl indole derivatives).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chemscene.com [chemscene.com]
- 3. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Protocol for amidation of 1-phenyl-1H-indole-2-carboxylic acid
Application Note: Protocol for Amidation of 1-Phenyl-1H-indole-2-carboxylic Acid
Strategic Analysis & Mechanistic Rationale
The amidation of 1-phenyl-1H-indole-2-carboxylic acid presents a distinct challenge in medicinal chemistry compared to standard benzoic acids. While the indole core is electron-rich, the C2-carboxylic acid is sterically compromised by the N1-phenyl group .
-
Steric Torsion: The N1-phenyl ring is not coplanar with the indole; it twists roughly 40–50° out of plane to minimize repulsion with the C7 proton. This creates a "roof" over the C2 position, hindering the approach of nucleophiles.
-
Electronic Deactivation: The indole nitrogen lone pair is delocalized into the aromatic system, rendering the C2-carbonyl less electrophilic than typical aryl acids.
The Decision Matrix: Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion, resulting in stuck intermediates. Therefore, this protocol prioritizes Acid Chloride Activation (Method A) as the "Gold Standard" for its high electrophilicity and smaller transition state volume. HATU Activation (Method B) is provided as a secondary protocol for acid-sensitive substrates.
Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard)
Recommended for: Bulky amines (anilines), unreactive nucleophiles, and scale-up.
Reagents:
-
Substrate: 1-phenyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (anhydrous, 2–3 drops)
-
Base: Triethylamine (TEA) or DIPEA (2.0–3.0 equiv)
-
Solvent: Dichloromethane (DCM) [Activation]; THF or DCM [Coupling]
Protocol Steps:
-
Activation (In Situ Generation):
-
Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Cool to 0 °C . Add the catalytic DMF.[2]
-
Critical Step: Add Oxalyl Chloride dropwise.[3] Gas evolution (
, , ) will be vigorous. -
Allow to warm to Room Temperature (RT) and stir for 2 hours .
-
Validation: The suspension should become a clear solution as the acid chloride forms.
-
-
Solvent Exchange (The "Clean-Up"):
-
Do not add the amine directly to the reaction mixture containing excess oxalyl chloride.
-
Concentrate the mixture to dryness on a rotary evaporator (bath < 40 °C).
-
Optional: Re-dissolve in a small amount of dry DCM and re-evaporate to azeotrope off residual HCl.
-
Redissolve the yellow/orange residue (acid chloride) in fresh anhydrous DCM or THF.
-
-
Coupling:
-
Cool the acid chloride solution to 0 °C .
-
Add the Base (TEA/DIPEA) first, followed by the Amine (1.1 equiv).
-
Warm to RT and stir for 1–4 hours.
-
-
Work-up:
-
Quench with saturated
.[4] -
Extract with DCM (
). Wash organics with 1M (if product is not basic) and Brine. -
Dry over
and concentrate.
-
Method B: HATU Activation
Recommended for: Acid-sensitive protecting groups (Boc, t-Bu esters) or highly valuable amines.
Reagents:
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol Steps:
-
Dissolve 1-phenyl-1H-indole-2-carboxylic acid in DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester (O-At ester).
-
Add the Amine (1.1 equiv).
-
Stir at RT for 12–16 hours.
-
Work-up: Dilute with excess water/ice. If the product precipitates, filter it (simplest method). If not, extract with Ethyl Acetate (DMF is hard to remove from DCM). Wash extensively with
(5% aq) to remove DMF.
Data & Stoichiometry Table
| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |
| Indole Acid | Substrate | 1.0 | 1.0 | Dry thoroughly before use.[1] |
| Oxalyl Chloride | Activator | 1.2 – 1.5 | N/A | Fresh bottle preferred. |
| HATU | Activator | N/A | 1.1 – 1.2 | High cost; use for sensitive targets. |
| DMF | Catalyst/Solvent | Cat.[3][5] (2 drops) | Solvent vol. | Catalytic in A; Solvent in B. |
| DIPEA/TEA | Base | 2.0 – 3.0 | 2.5 – 3.0 | Scavenges HCl in A; Activates acid in B. |
| Amine | Nucleophile | 1.1 | 1.1 – 1.2 | Add last in both methods. |
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and reaction flow, highlighting the critical "Evaporation" step in Method A to prevent side reactions.
Caption: Workflow comparison between Acid Chloride (Method A) and HATU (Method B) pathways. Note the critical evaporation step in Method A to ensure purity.
Troubleshooting & QC
-
Issue: Low Yield in Method A.
-
Cause: Hydrolysis of the acid chloride.
-
Solution: Ensure all glassware is flame-dried. Use a calcium chloride drying tube or inert gas balloon. Verify acid chloride formation by taking a small aliquot and quenching with methanol; TLC should show the methyl ester (higher Rf than acid).
-
-
Issue: "Stuck" Reaction in Method B.
-
Cause: The active ester is too bulky for the amine to attack due to the N-phenyl shield.
-
Solution: Switch to Method A. The chloride atom is significantly smaller than the HATU moiety, reducing steric clash in the transition state.
-
-
Issue: Decarbonylation.
-
Warning: Extended reflux of indole-2-acid chlorides can lead to decarbonylation (loss of CO). Perform activation at
, not reflux [1].
-
References
-
Regiospecific Functionalization of Indole-2-Carboxylates. Source: Organic Syntheses / CLOCKSS. Context: Discusses the stability of indole-2-acid chlorides and risks of decarbonylation under thermal stress. (Generalized stable link for archival content)
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2-carboxamide derivatives. Source: Indian Chemical Society (2020). Context: Validates the use of HATU/DIPEA for indole-2-carboxamide synthesis in bioactive contexts.
-
Comparing Amide-Forming Reactions Using Green Chemistry Metrics. Source: Journal of Chemical Education (2016).[2] Context: Provides a direct comparison of Oxalyl Chloride vs. HATU efficiencies, highlighting the cost/yield benefits of the acid chloride route for robust substrates.
-
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Source: Organic Letters (2021).[1] Context: Advanced modification of Method A using
to handle difficult substrates without racemization (relevant if the amine partner is chiral). [1]
Sources
- 1. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.it]
Application Note: Reagents and Workflows for the Synthesis of 1-Phenylindole-2-carboxamide Derivatives
Executive Summary
The 1-phenylindole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent activity across diverse therapeutic areas, including cannabinoid CB1 receptor allosteric modulation[1], pan-anti-mycobacterial activity via MmpL3 inhibition[2], and multi-target antiproliferative effects[3].
Synthesizing this scaffold requires a highly controlled, three-stage sequence: N-phenylation of an indole core, saponification of the resulting ester, and amidation of the carboxylic acid. This application note provides a comprehensive, self-validating methodology for researchers to synthesize these derivatives with high fidelity, focusing on the mechanistic causality behind reagent selection to ensure scalability and high yields.
Mechanistic Rationale & Synthetic Strategy
The construction of 1-phenylindole-2-carboxamides typically avoids direct amidation of unprotected indoles due to competing N-acylation and poor regioselectivity. Instead, a linear approach starting from commercially available ethyl indole-2-carboxylate is preferred.
-
N-Phenylation (Ullmann-Type Coupling): The introduction of the N-phenyl group is achieved via a copper-catalyzed cross-coupling with an aryl halide. Copper(I) iodide is used in conjunction with a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine). The ligand is mechanistically critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and preventing its disproportionation into inactive Cu(0) and Cu(II) species, thereby facilitating the oxidative addition of the aryl halide.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) for sensitive substrates because the lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity toward hydroxide attack without causing ring degradation.
-
Amidation (Peptide Coupling): The final step is the formation of the carboxamide. Because indole-2-carboxylic acids can be sterically hindered and prone to decarboxylation under harsh conditions, mild peptide coupling reagents like HATU [4] or T3P [5] are utilized alongside a non-nucleophilic base (DIPEA) to drive the reaction forward.
Workflow Visualization
Workflow for the 3-step synthesis of 1-phenylindole-2-carboxamides.
Reagent Selection Matrix for Amidation
The choice of coupling reagent in the final step dictates the yield, purity, and scalability of the target compound. Below is a comparative analysis of common reagents used for indole-2-carboxylic acid amidation[2][3][4][5].
| Coupling Reagent | Activation Intermediate | Yield / Efficiency | Byproduct Removal | Best Application |
| HATU | HOAt active ester | Very High (>85%) | Requires chromatography | Sterically hindered amines, discovery scale[4] |
| T3P (50% in EtOAc) | Mixed phosphonic anhydride | High (70-90%) | Simple aqueous wash | Scale-up, green chemistry, low epimerization[5] |
| BOP | HOBt active ester | High (70-85%) | Requires chromatography | General amidation, but releases toxic HMPA[1][3] |
| DCC / DMAP | O-acylisourea | Moderate (50-75%) | Filtration of DCU | Cost-sensitive syntheses, simple unhindered amines[2] |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed N-Phenylation
Objective: Synthesize ethyl 1-phenylindole-2-carboxylate.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge ethyl indole-2-carboxylate (1.0 equiv), iodobenzene (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and CuI (0.1 equiv).
-
Ligand Addition: Add anhydrous toluene (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv). Causality Note: DMEDA is added last to immediately coordinate the CuI, preventing the formation of insoluble copper oxide complexes upon heating.
-
Reaction: Seal the flask and heat to 110 °C for 18 hours.
-
Self-Validating Checkpoint (TLC): Monitor via TLC (20% EtOAc/Hexanes; UV 254 nm). The reaction is complete when the starting material (Rf ~0.3) is entirely consumed, replaced by a higher-running spot (Rf ~0.6). The upward shift in Rf is caused by the loss of the polar, hydrogen-bond-donating N-H group.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.
Protocol B: Ester Saponification
Objective: Synthesize 1-phenylindole-2-carboxylic acid.
-
Preparation: Dissolve ethyl 1-phenylindole-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF:H₂O (0.2 M).
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at 50 °C for 4–6 hours. Causality Note: The THF/H₂O biphasic system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a reactive emulsion.
-
Self-Validating Checkpoint (LC-MS): Analyze an aliquot. The ester mass [M+H]⁺ will shift to the corresponding acid mass[M-H]⁻ in negative ion mode.
-
Workup: Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
Protocol C: Amidation (Using HATU or T3P)
Objective: Synthesize the final 1-phenylindole-2-carboxamide derivative.
Option 1: Discovery Scale (HATU)[4]
-
Dissolve 1-phenylindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature. Causality Note: This pre-activation step forms the highly reactive HOAt ester. DIPEA deprotonates the carboxylic acid, facilitating the initial nucleophilic attack on HATU.
-
Add the desired amine (1.2 equiv) and stir for 2–4 hours.
-
Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
Option 2: Scale-Up / Green Chemistry (T3P)[5]
-
Dissolve 1-phenylindole-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in EtOAc (0.2 M).
-
Add DIPEA (3.0 equiv) followed by dropwise addition of T3P (50 wt% in EtOAc, 1.5 equiv) at 0 °C.
-
Warm to room temperature and stir for 4 hours. Causality Note: T3P activates the acid via a biomimetic cyclic anhydride mechanism. It is highly selective and produces only water-soluble phosphonic acid byproducts.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer contains the pure product, often eliminating the need for column chromatography.
Final Self-Validating Analytical Checkpoints
To ensure the structural integrity of the final 1-phenylindole-2-carboxamide, perform the following analyses:
-
¹H NMR (DMSO-d₆): Confirm the disappearance of the broad carboxylic acid O-H peak (~12.5 ppm). Verify the appearance of the amide N-H proton, which typically presents as a sharp doublet or broad singlet between 8.0–10.0 ppm, depending on the amine substituent.
-
LC-MS: Confirm the target mass [M+H]⁺. The carboxamide product will generally elute earlier than the highly lipophilic N-phenylated ester but later than the free carboxylic acid on a standard C18 reverse-phase column.
References
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMZkNpsWBzeogE4uKG6FKbzm_DbkALOwMVJzgl6IenrjPugyeFGD8tHyI3aiEYLB5jPTVw6dCaWm5K2FdYps4azYyffHgdSQ966bEk7Pt6LwbFleBKibC_YQpun-ND9lg4joM=]
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.[https://vertexaisearch.cloud.google.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTTacaZy7_eIBKYgRD2NnNbr2BltjqoxT7dKU5pjpKL-X7G0pZLskg94beeH5uxVLuORfmdeJj5m1dRnwWQyfCTooUT0LIrYwvizrpdflsAXTqgfgqzLLAFoV-XEE7oTklHTVpUo3aMM3CGx4=]
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1zj_dvehkuBUcqBgV7_nmBRz4r9qsdDOjFgXbdgRhAHXf0Pkp5UEfUiL3U83HTHHB7z6T5Z9zQQToCyybrxL64EDntelboBg4QyCM2yvKnwXCU0Sm7AtWFlEhymUE0-FaOuts9nHNHBr5qZtWKkDYAIZfLvgnTTmY2qz0zqKsX-XPtIlc-zU7Rz2rViwdp9s_Nxgu9nQtJhFqkDRMnhZmx_Ll06vomQPtSAxKHEadq_NVh5SPdywxDDUlbPyEMX-bc7HRgUgLiMav989U-xo-JmmnB3nZLPI43b8wFvcMhp5AA==]
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm0mTCH9wM4W23eKjEQNrwLdcRjw3JCh46IZY_tkPCO_8kAZrF4Djd8yDvgGDAy9Bkh4ZnCmQ7dSEtF2jXceA1qWKbPJ118OiRE-OxE77v8tTdeUtZMlKNGeYUGyDdxpzzlA6OLE1RnP1fA9R4IPrk]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Assay Protocols for Indole-2-Carboxamide Biological Activity
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scaffold Focus: Indole-2-carboxamides and Indolylarylsulfones (IAS)
Executive Summary & Pharmacological Context
The indole-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry, exhibiting profound versatility across multiple therapeutic areas. Unlike rigid templates that lock researchers into a single mode of action, this scaffold can be chemically tuned to act as an allosteric modulator of G-protein coupled receptors (GPCRs) or as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for viral pathogens.
This application note provides detailed, self-validating in vitro protocols for evaluating the two most prominent biological activities of indole-2-carboxamides:
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulation: Exemplified by the prototypical compound ORG27569[1].
-
HIV-1 Reverse Transcriptase (RT) Inhibition: Exemplified by indolylarylsulfones (IAS) such as L-737,126[2][3].
By understanding the causality behind each experimental choice—from buffer composition to the selection of radioligands—researchers can ensure high-fidelity data generation and robust structure-activity relationship (SAR) profiling.
Module A: CB1 Receptor Allosteric Modulation Assays
Mechanistic Rationale
Indole-2-carboxamides like ORG27569 exhibit a fascinating pharmacological paradox. They bind to an allosteric site on the CB1 receptor, inducing a conformational change that increases the binding affinity of orthosteric agonists (e.g., CP55,940). However, despite this positive binding cooperativity, they act as negative functional modulators by preventing the receptor from adopting the active conformation required for Gi/o protein coupling[1].
To accurately capture this divergent behavior, a dual-assay approach is mandatory: a radioligand binding assay to measure the positive cooperativity factor (
Fig 1. Divergent allosteric signaling of indole-2-carboxamides at the CB1 receptor.
Protocol 1A: [³H]CP55,940 Radioligand Binding Assay
Experimental Causality: Cannabinoid ligands are highly lipophilic. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is critical to prevent the compounds from adhering to the plastic walls of the assay plates, which would artificially lower the effective concentration and skew
Step-by-Step Methodology:
-
Buffer Preparation: Prepare TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4) supplemented with 0.1% fatty-acid-free BSA.
-
Membrane Preparation: Dilute CHO cell membranes stably expressing human CB1 receptors to a final concentration of 10 µg protein/well in TME buffer.
-
Ligand Addition: In a 96-well plate, add 50 µL of [³H]CP55,940 (final concentration 0.5 nM).
-
Modulator Addition: Add 50 µL of the indole-2-carboxamide test compound (serial dilutions from 10 µM to 0.1 nM).
-
Incubation: Add 100 µL of the membrane suspension to initiate the reaction. Incubate at 30°C for 90 minutes to ensure equilibrium is reached.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 500 µL of ice-cold TME buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
Self-Validating System (QC):
-
Total Binding (TB): Membranes + [³H]CP55,940 + Vehicle (0.1% DMSO).
-
Non-Specific Binding (NSB): Defined by adding 10 µM Rimonabant (SR141716A). The assay is only valid if specific binding (TB - NSB) is >80% of total binding.
-
Positive Control: ORG27569 must yield an
factor > 5.0.
Protocol 1B:[³⁵S]GTP S Functional Assay
Experimental Causality: To measure G-protein activation, we use a non-hydrolyzable radiolabeled GTP analog. Excess GDP (10 µM) must be added to the buffer to force the receptors into an inactive state basally, increasing the signal-to-noise ratio when the agonist stimulates GTP exchange.
Step-by-Step Methodology:
-
Reaction Mix: Combine CB1-CHO membranes (10 µ g/well ) with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4) containing 10 µM GDP and 0.1 nM [³⁵S]GTP
S. -
Agonist Stimulation: Add an EC₈₀ concentration of CP55,940 (typically 10 nM) to stimulate G-protein coupling.
-
Inhibitor Addition: Add the indole-2-carboxamide test compound in serial dilutions.
-
Incubation & Harvesting: Incubate at 30°C for 60 minutes. Terminate via rapid filtration through GF/B filters, wash with ice-cold buffer, and count radioactivity.
Module B: HIV-1 Reverse Transcriptase Inhibition Assay
Mechanistic Rationale
Derivatives of indole-2-carboxamide, specifically indolylarylsulfones (IAS), are potent NNRTIs. They bind to a hydrophobic pocket adjacent to the active site of the HIV-1 RT enzyme, locking it in an inactive conformation[3][4].
Experimental Causality: Before testing compounds in cell-based antiviral assays (which introduce variables like membrane permeability, efflux pumps, and cellular metabolism), it is imperative to establish direct target engagement using a cell-free enzymatic assay. This isolates the intrinsic affinity of the compound for the RT enzyme.
Fig 2. Step-by-step workflow for the cell-free HIV-1 RT inhibition assay.
Protocol 2: Cell-Free ELISA-Based RT Assay
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant wild-type HIV-1 RT enzyme. Prepare the nucleotide mix containing poly(A)·oligo(dT)₁₅ template/primer, biotin-dUTP, and DIG-dUTP.
-
Compound Pre-incubation: In a sterile 96-well plate, add 20 µL of the recombinant RT enzyme to 20 µL of the indole-2-carboxamide derivative (diluted in lysis buffer with <0.5% DMSO). Incubate for 15 minutes at room temperature to allow the NNRTI to access the allosteric pocket.
-
DNA Synthesis Reaction: Add 20 µL of the nucleotide/template mix to initiate reverse transcription. Incubate at 37°C for exactly 60 minutes.
-
Immobilization: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 60 minutes at 37°C. The biotin-labeled DNA strands synthesized by active RT will bind to the plate.
-
Washing: Wash the plate 5 times with wash buffer to remove unincorporated nucleotides and enzyme.
-
Detection: Add 200 µL of Anti-DIG-Peroxidase (POD) antibody. Incubate for 60 minutes at 37°C. Wash 5 times.
-
Colorimetric Readout: Add ABTS substrate. Measure the absorbance at 405 nm (with a reference wavelength of 490 nm) using a microplate reader after 15-30 minutes of color development.
Self-Validating System (QC):
-
Background Control (Blank): Assay buffer + nucleotide mix (No RT enzyme). This defines the 0% activity baseline and must yield an OD₄₀₅ < 0.1.
-
Maximum Activity Control: RT enzyme + nucleotide mix + Vehicle (DMSO). This defines 100% activity.
-
Positive Control: L-737,126 or Nevirapine must be run in parallel. The assay is validated if the IC₅₀ of Nevirapine falls within the historical range of 50-100 nM.
Quantitative Data Presentation
To benchmark newly synthesized indole-2-carboxamide derivatives, their pharmacological parameters should be compared against established historical data for this scaffold. Table 1 summarizes the expected quantitative ranges for validated reference compounds.
Table 1: Pharmacological Benchmarks for Indole-2-Carboxamide Derivatives
| Compound Class | Target | Primary Assay | Key Metric | Typical Value Range | Reference Control |
| Indole-2-carboxamides | CB1 Receptor | [³H]CP55,940 Binding | 2.0 to 17.6 | ORG27569[1] | |
| Indole-2-carboxamides | CB1 Receptor | [³⁵S]GTP | IC₅₀ (Functional Inhibition) | 50 nM - 500 nM | Rimonabant |
| Indolylarylsulfones | HIV-1 RT | Cell-free ELISA | IC₅₀ (Enzyme Inhibition) | 10 nM - 300 nM | L-737,126 / Nevirapine[3] |
| Indole-2-carboxamides | TRPV1 Channel | Calcium Mobilization | EC₅₀ (Agonism) | 150 nM - 800 nM | Capsaicin[5] |
References
- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).
- Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries.
- Evaluation of anti-HIV activity of 5-(2-phenyl-3'-indolal)-2-thiohydantoin. Ankara University.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
Sources
- 1. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 3. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
Crystallization methods for 1-phenyl-1H-indole-2-carboxamide
Application Note: Advanced Crystallization Protocols for 1-Phenyl-1H-indole-2-carboxamide
Introduction & Chemical Context
Indole-2-carboxamides represent a privileged structural scaffold in modern medicinal chemistry. Derivatives of this class have been extensively developed for diverse therapeutic applications, including highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists[1], non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[2], and MmpL3 inhibitors targeting Mycobacterium tuberculosis[3].
The specific derivative, 1-phenyl-1H-indole-2-carboxamide , presents a unique physicochemical profile. In unsubstituted 1H-indole-2-carboxamides, the indole N-H acts as a strong hydrogen bond donor, typically driving a herringbone crystal packing motif. However, the N1-phenyl substitution eliminates this classical donor site, restricting intermolecular hydrogen bonding exclusively to the C2-carboxamide group[4]. This structural modification drastically increases the molecule's lipophilicity (LogP) and alters its thermodynamic landscape, making the compound prone to amorphous precipitation or polymorphic variability during isolation[2].
This application note provides field-proven, self-validating crystallization protocols designed to overcome the hydrophobicity of 1-phenyl-1H-indole-2-carboxamide, ensuring high-purity bulk isolation and diffraction-quality single crystals.
Thermodynamic & Kinetic Principles of Crystallization
The successful crystallization of highly lipophilic indole-2-carboxamides requires precise manipulation of the solvent's dielectric constant and hydrogen-bonding capacity[5].
-
Thermodynamic Control (Cooling Crystallization): Utilizing a protic solvent system (e.g., Ethanol) allows the solvent to transiently hydrogen-bond with the primary carboxamide moiety at elevated temperatures. As the system cools, kinetic energy decreases, allowing the 1-phenyl-1H-indole-2-carboxamide molecules to thermodynamically outcompete solvent interactions. This slow nucleation favors the formation of highly ordered, centrosymmetric hydrogen-bonded dimers (N-H···O), yielding defect-free crystals[4].
-
Kinetic Control (Anti-Solvent Precipitation): For rapid bulk isolation, a binary system like Dichloromethane (DCM) and Hexane is optimal. The bulky, hydrophobic 1-phenyl-indole core is highly soluble in the polarizable, aprotic DCM[1]. The dropwise addition of non-polar hexane rapidly collapses the solvent's dielectric constant. The polar carboxamide groups are instantly desolvated, forcing rapid supersaturation and uniform microcrystalline nucleation.
Quantitative Solvent System Evaluation
Table 1: Empirical solvent system performance for 1-phenyl-1H-indole-2-carboxamide crystallization.
| Solvent System (v/v) | Primary Mechanism | Yield (%) | Crystal Habit | Polymorph Risk | Downstream Application |
| Absolute Ethanol | Cooling / Evaporation | 65 - 75% | Rectangular Blocks | Low | Single-Crystal X-Ray Diffraction |
| DCM / Hexane (1:4) | Anti-Solvent Addition | 85 - 95% | Microcrystalline Powder | Moderate | Bulk Purification / Formulation |
| Acetone / Water (3:1) | Cooling / Anti-Solvent | 70 - 80% | Needles | High (Hydrates) | Intermediate Milling |
| EtOAc / Pet. Ether (1:3) | Evaporative Cooling | 75 - 85% | Plates | Low | Routine Synthetic Isolation |
Experimental Workflows & Methodologies
Workflow for the crystallization and characterization of 1-phenyl-1H-indole-2-carboxamide.
Protocol A: Cooling Crystallization for Single-Crystal X-Ray Diffraction
Objective: To grow thermodynamically stable, macroscopic crystals by exploiting temperature-dependent solubility[5].
-
Dissolution: Place 100 mg of crude 1-phenyl-1H-indole-2-carboxamide in a clean, scratch-free 10 mL Erlenmeyer flask. Add 2.0 mL of absolute ethanol.
-
Thermal Activation: Heat the suspension gently on a stirring hotplate to 75°C. Add absolute ethanol dropwise (up to 1.5 mL additional) until the solid is completely dissolved.
-
Self-Validation Check: The solution must be perfectly clear. Any residual particulate matter will act as heterogeneous nucleation sites, ruining single-crystal growth. Filter hot through a 0.22 µm PTFE syringe filter if necessary.
-
-
Controlled Cooling: Remove the flask from the heat source. Wrap the flask tightly in aluminum foil and place it inside a secondary insulated container (e.g., a larger beaker filled with cotton or a Dewar flask) to ensure an ultra-slow cooling rate (< 2°C per hour).
-
Nucleation & Growth: Allow the system to rest undisturbed at room temperature for 48–72 hours.
-
Self-Validation Check: If the compound "oils out" (forms a biphasic liquid layer instead of solid crystals), the initial supersaturation was too high. Reheat to 75°C, add 0.5 mL of ethanol, and repeat the cooling process.
-
-
Harvesting: Isolate the colorless, rectangular block crystals via vacuum filtration. Wash with 0.5 mL of ice-cold ethanol and dry under high vacuum (0.1 mbar) for 4 hours[4].
Protocol B: Anti-Solvent Precipitation for High-Yield Bulk Purification
Objective: To achieve >90% recovery of high-purity microcrystalline powder suitable for downstream formulation or biological assays[1].
-
Primary Solvation: Dissolve 1.0 g of crude 1-phenyl-1H-indole-2-carboxamide in 5.0 mL of Dichloromethane (DCM) at room temperature (20–25°C). Stir at 300 RPM until a homogeneous solution is achieved.
-
Metastable Zone Identification: Fill an addition funnel with 20.0 mL of n-Hexane. Begin adding hexane dropwise (1 drop/sec) to the vigorously stirring DCM solution.
-
Supersaturation Trigger: Monitor the solution closely. Stop the hexane addition the exact moment a faint, persistent opalescence (cloud point) appears.
-
Self-Validation Check: Pause stirring for 5 seconds. If the turbidity disappears, the system has not yet breached the metastable zone; resume dropwise hexane addition. If the turbidity persists, the nucleation threshold has been successfully identified.
-
-
Precipitation: Once the cloud point is validated, allow the mixture to stir for 10 minutes to allow seed crystals to form. Then, add the remaining hexane at a faster rate (3–5 mL/min) to force complete precipitation of the compound.
-
Isolation: Stir the resulting thick white slurry for an additional 30 minutes at 0–5°C (ice bath) to maximize yield. Filter through a sintered glass funnel, wash the filter cake with 10 mL of cold hexane, and dry under vacuum at 40°C overnight.
-
Polymorph Verification: Analyze the dried powder via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms phase purity and the absence of kinetic polymorph mixtures[2].
References
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.MDPI (Molecules).
- Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.BenchChem.
- Preformulation and Vaginal Film Formulation Development of Microbicide Drug Candidate CSIC for HIV prevention.PubMed Central (NIH).
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.PubMed Central (NIH).
- Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide.ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preformulation and Vaginal Film Formulation Development of Microbicide Drug Candidate CSIC for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 1-Phenylindole-2-Carboxamides
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-phenylindole-2-carboxamides , a privileged scaffold in medicinal chemistry known for cannabinoid receptor (CB1/CB2) modulation and anti-tubercular activity (MmpL3 inhibition). By leveraging microwave irradiation, this protocol overcomes the thermodynamic limitations of classical thermal cyclization and amidation, reducing reaction times from days to minutes while significantly suppressing side reactions. We present a streamlined Two-Stage Workflow : (1) A One-Pot Fischer Indolization/N-Arylation sequence to construct the 1-phenylindole core, followed by (2) a catalyst-free Direct Aminolysis to install the carboxamide functionality.
Introduction & Rationale
The Pharmacophore
The 1-phenylindole-2-carboxamide motif is a critical structural element in drug discovery. The steric bulk of the N-phenyl group, combined with the hydrogen-bond donor/acceptor properties of the C2-carboxamide, facilitates precise interactions within the allosteric binding pockets of G-protein coupled receptors (GPCRs).
Key Biological Targets:
-
CB1 Receptor Allosteric Modulators: Compounds in this class modulate the endocannabinoid system, offering therapeutic potential for pain and addiction without the psychotropic side effects of orthosteric ligands.
-
MmpL3 Inhibitors: The scaffold has shown potent activity against Mycobacterium tuberculosis by inhibiting the trehalose monomycolate transporter MmpL3.
Why Microwave Synthesis?
Traditional synthesis of N-arylated indole-2-carboxamides involves multiple isolated steps: Fischer indole synthesis (high heat, acidic), N-arylation (Ullmann coupling, high heat, copper waste), and amide coupling (expensive reagents like HATU/EDC).
Microwave Advantages:
-
Dielectric Heating: Direct coupling of microwave energy with polar intermediates (e.g., hydrazones, zwitterionic transition states) accelerates rate-limiting steps.
-
Superheating: Solvents can be heated well above their boiling points in sealed vessels, accessing activation energy barriers inaccessible to reflux conditions.
-
Telescoping: Compatible reaction conditions allow multiple steps (cyclization and arylation) to be performed in a single pot ("one-pot").
Mechanistic Insight & Reaction Design
The synthesis is designed as a modular cascade . The core logic relies on the compatibility of the acid-mediated Fischer cyclization with the subsequent base-mediated N-arylation, followed by nucleophilic attack on the ester.
Stage 1: One-Pot Fischer Indolization / N-Arylation
This stage combines the formation of the indole core and the installation of the N-phenyl group.
-
Condensation: Phenylhydrazine reacts with ethyl pyruvate to form a hydrazone.
-
Fischer Cyclization: Under Lewis acid catalysis (ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, eliminating ammonia to form ethyl indole-2-carboxylate .
-
N-Arylation: Without isolation, the reaction mixture is basified, and an aryl iodide is added with a copper catalyst. Microwave irradiation drives the C-N coupling to yield ethyl 1-phenylindole-2-carboxylate .
Stage 2: Direct Microwave Aminolysis
The conversion of the ester to the amide is traditionally achieved via hydrolysis to the acid followed by peptide coupling. However, microwave irradiation allows for direct aminolysis —the amine nucleophile attacks the ester carbonyl directly, eliminating ethanol. This atom-economical approach avoids the use of coupling reagents (HATU, EDC) and prevents racemization if chiral amines are used.
Figure 1: Mechanistic pathway for the sequential microwave synthesis of the target scaffold.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vials: 10 mL and 20 mL heavy-walled microwave vials with crimp caps and PTFE/silicone septa.
-
Reagents: Phenylhydrazine, Ethyl pyruvate, Zinc chloride (ZnCl₂), Iodobenzene, Copper(I) iodide (CuI), Potassium phosphate (K₃PO₄), trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand), Primary/Secondary Amines.
Protocol A: One-Pot Synthesis of Ethyl 1-Phenylindole-2-carboxylate
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a 20 mL microwave vial, dissolve phenylhydrazine (1.0 mmol, 108 mg) and ethyl pyruvate (1.1 mmol, 128 mg) in Ethanol (3 mL).
-
Add ZnCl₂ (2.0 equiv, 272 mg).
-
Seal and stir at room temperature for 5 minutes (pre-complexation).
-
-
Microwave Fischer Cyclization:
-
Irradiate at 150 °C for 10 minutes (High Absorption Level).
-
Checkpoint: TLC (Hexane:EtOAc 8:2) should show complete consumption of hydrazine and formation of the indole ester (fluorescent spot).
-
-
One-Pot N-Arylation:
-
Decap the vial carefully.
-
Add Iodobenzene (1.2 mmol, 135 µL), CuI (10 mol%, 19 mg), K₃PO₄ (2.5 equiv, 530 mg), and Ligand (20 mol%, 32 µL).
-
Add additional Ethanol (2 mL) if solvent volume has reduced.
-
Reseal and purge headspace with Argon/Nitrogen for 30 seconds.
-
Irradiate at 120 °C for 20 minutes .
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.
-
Concentrate filtrate and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75-85% of Ethyl 1-phenylindole-2-carboxylate.
-
Protocol B: Direct Microwave Aminolysis (Amidation)
This step converts the ester from Protocol A into the final carboxamide.
Step-by-Step Procedure:
-
Preparation:
-
In a 5 mL microwave vial, place Ethyl 1-phenylindole-2-carboxylate (0.5 mmol).
-
Add the target Amine (R-NH₂, 3.0 - 5.0 equiv). Note: Use excess amine as both reactant and solvent if liquid; otherwise, use Toluene or DMF (1 mL) as co-solvent.
-
Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%) as a catalyst (Optional but recommended for non-nucleophilic amines).
-
-
Microwave Irradiation:
-
Seal the vial.[1]
-
Irradiate at 130 °C for 15 minutes .
-
Note: For volatile amines, ensure the vessel pressure limit is set to 20 bar.
-
-
Work-up:
Optimization & Data Summary
The following table summarizes the optimization of the critical N-arylation step (Protocol A, Step 3) and Amidation step (Protocol B), demonstrating the superiority of microwave conditions.
Table 1: Optimization of Reaction Parameters
| Entry | Step | Conditions | Time | Yield (%) | Notes |
| 1 | N-Arylation | Thermal Reflux (Toluene, 110°C) | 24 h | 45% | Incomplete conversion; significant byproduct formation. |
| 2 | N-Arylation | MW (EtOH, 120°C) | 20 min | 82% | Optimal. Clean conversion; green solvent (EtOH). |
| 3 | N-Arylation | MW (DMF, 160°C) | 10 min | 65% | Higher temp caused decarboxylation of the ester. |
| 4 | Amidation | Thermal (100°C, sealed tube) | 12 h | 55% | Slow kinetics for sterically hindered amines. |
| 5 | Amidation | MW (Neat/Toluene, 130°C) | 15 min | 91% | Optimal. Excellent for both aliphatic and benzylic amines. |
Workflow Visualization
Figure 2: Operational workflow for the two-stage microwave synthesis protocol.
Troubleshooting & Validation
-
Issue: Low Yield in Fischer Step.
-
Cause: Incomplete hydrazone formation or decomposition.
-
Solution: Ensure the pre-complexation step (5 min stirring) is performed before heating. Use anhydrous Ethanol to prevent ester hydrolysis.
-
-
Issue: Incomplete N-Arylation.
-
Cause: Catalyst poisoning or oxidation of Cu(I).
-
Solution: Purge the vial headspace with Nitrogen/Argon before the second irradiation. Ensure the ligand is added; it stabilizes the Cu-catalytic cycle.
-
-
Issue: Amidation Stalls.
-
Cause: Amine is too volatile or sterically hindered.
-
Solution: For volatile amines (e.g., ethylamine), ensure the vial is crimped tightly and can withstand pressure. For hindered amines, add 0.5 equiv of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a transamidation catalyst.
-
References
-
Vertex Pharmaceuticals. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. Link
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Link
-
Royal Society of Chemistry. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. Link
-
National Institutes of Health. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry. Link
-
BenchChem. (2025). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes. Link
Sources
Technical Guide: Preparation of 1-phenyl-1H-indole-2-carboxamide for TRPV1 Screening
Abstract
This technical guide outlines the optimized synthetic route and biological screening protocol for 1-phenyl-1H-indole-2-carboxamide , a scaffold of significant interest in Transient Receptor Potential Vanilloid 1 (TRPV1) modulation. Indole-2-carboxamides have emerged as potent chemotypes for pain management, acting as either antagonists or desensitizing agonists at the TRPV1 channel. This document provides a robust, three-step synthetic pathway utilizing Ullmann-type
Part 1: Chemical Preparation (Synthesis)[1][2][3][4]
Rationale & Retrosynthetic Analysis
Direct functionalization of the indole nitrogen (
Workflow Diagram
Figure 1: Synthetic pathway for 1-phenyl-1H-indole-2-carboxamide.
Detailed Protocol
Step 1:
-Arylation (Ullmann Coupling)
Objective: Installation of the phenyl ring at the indole
-
Reagents: Ethyl 1H-indole-2-carboxylate (1.0 eq), Iodobenzene (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq),
(2.0 eq), DMSO (anhydrous). -
Procedure:
-
Charge a reaction vessel with Ethyl 1H-indole-2-carboxylate, CuI, L-Proline, and
under argon atmosphere. -
Add DMSO and Iodobenzene.
-
Heat to 110°C for 24 hours . The use of L-Proline as a ligand accelerates the reaction and lowers the required temperature compared to traditional Ullmann conditions.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: Ester Hydrolysis
Objective: Unmasking the carboxylic acid for amidation.
-
Reagents: Ethyl 1-phenyl-1H-indole-2-carboxylate, LiOH (3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the intermediate in THF/Water.
-
Add LiOH and stir at 60°C for 4 hours .
-
Workup: Acidify to pH 2 with 1M HCl. The carboxylic acid precipitate is filtered, washed with cold water, and dried under vacuum.
-
Step 3: Amidation (Primary Amide Formation)
Objective: Conversion to the final carboxamide.
-
Reagents: 1-phenyl-1H-indole-2-carboxylic acid (1.0 eq), EDC
HCl (1.5 eq), HOBt (1.5 eq), Ammonium Chloride ( , 3.0 eq), DIPEA (4.0 eq), DMF. -
Procedure:
-
Dissolve the acid in DMF. Add EDC, HOBt, and DIPEA. Stir for 30 min to activate the acid.
-
Add solid
. -
Stir at RT for 16 hours .
-
Workup: Pour into ice water. The solid product usually precipitates. Filter and wash with water.
-
Recrystallization: Ethanol or EtOH/Water mixture.
-
Quality Control (Self-Validation)
Before screening, the compound must meet these criteria:
-
Purity: >95% by HPLC (254 nm).
-
Identity:
-
1H NMR (DMSO-d6): Confirm absence of ethyl ester signals. Look for amide singlets (broad, ~7.5-8.0 ppm) and the integration of 9 aromatic protons (5 from N-phenyl, 4 from indole core).
-
LC-MS: Observe
peak corresponding to the molecular weight (Calc: ~236.27 Da).
-
Part 2: Sample Preparation for Bioassay
Solubility & Stock Preparation
Indole carboxamides are lipophilic. Proper solubilization is critical to prevent precipitation during the assay, which causes false negatives (inactivity) or false positives (light scattering).
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) | Avoid freeze-thaw cycles to prevent hydration. |
| Stock Concentration | 10 mM or 20 mM | Sonicate if necessary. |
| Storage | -20°C in aliquots | Stable for ~3-6 months. |
| Assay Limit | Higher DMSO concentrations can activate/sensitize TRPV1. |
Solubility Check Protocol:
Dilute 1
Part 3: TRPV1 Screening Protocol (Calcium Flux)[5]
Assay Principle
This assay measures intracellular calcium mobilization (
-
Antagonist Mode: Cells are pre-incubated with the test compound (1-phenyl-1H-indole-2-carboxamide), then stimulated with an
concentration of Capsaicin. Inhibition of fluorescence increase indicates antagonism. -
Agonist Mode: Compound is added directly; fluorescence increase indicates activation.
Screening Workflow Diagram
Figure 2: High-Throughput Calcium Flux Assay Workflow.
Step-by-Step Protocol
1. Cell Culture & Plating[1][2][3]
-
Cells: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).
-
Plating: Seed cells at 20,000–30,000 cells/well in poly-D-lysine coated 96-well (or 384-well) black-wall/clear-bottom plates.
-
Incubation: 24 hours at 37°C, 5%
.
2. Dye Loading
-
Dye Solution: Prepare Fluo-4 AM (4
M) in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) with 2.5 mM Probenecid (to inhibit dye extrusion). -
Loading: Remove culture media. Add 100
L Dye Solution per well. -
Incubation: 45 minutes at 37°C, followed by 15 minutes at RT.
3. Compound Addition (Antagonist Mode)
-
Preparation: Prepare 3x concentration of the test compound in Assay Buffer.
-
Addition: Add 50
L of 3x compound to the cells (Final = 1x). -
Incubation: 30 minutes at RT (allow equilibrium binding).
4. Stimulation & Readout
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
-
Settings: Excitation 488 nm, Emission 510–525 nm. Read frequency: 1 Hz.
-
Injection: Inject Capsaicin (Final concentration =
, typically 50–100 nM) after 10 seconds of baseline reading. -
Duration: Record for 120–180 seconds.
Data Analysis & Controls
-
Negative Control: Assay Buffer + DMSO (0% Inhibition).
-
Positive Control (Antagonist): Capsazepine (10
M) or BCTC (1 M). -
Calculation:
References
-
BenchChem. (2025). Application Note: Calcium Imaging Assay for Characterizing TRPV Channel Activation by Novel Compounds. Retrieved from
-
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from
-
ResearchGate. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. Retrieved from
-
Fujifilm CDI. (2025). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from
-
National Institutes of Health (NIH). (2022). A new era for the design of TRPV1 antagonists and agonists. Retrieved from
Sources
Troubleshooting & Optimization
Improving solubility of 1-phenyl-1H-indole-2-carboxamide in aqueous media
[1]
Experimental Validation Data
Table 2: Comparative Solubility Estimates (Based on Indole-Carboxamide Analogues)
| Formulation Method | Estimated Solubility ( | Stability Window |
| Pure Water (Crystalline) | < 10 | Stable (Precipitate) |
| PBS + 1% DMSO | ~20 - 50 | < 1 Hour (Risk of crashing) |
| 20% HP- | > 500 | > 24 Hours |
| ASD (PVP-VA64) | > 1000 (Supersaturated) | 2-4 Hours (Spring & Parachute) |
Note: Data derived from structural analogues (e.g., ORG27569 derivatives) and general solubility principles for N-phenyl-indole-2-carboxamides [1][2].[1]
References
-
PubChem. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O.[1] National Library of Medicine.[1] Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).[1] ACS Publications.[1] Available at: [Link]
-
Molecules. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025).[1] MDPI.[1] Available at: [Link]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Available at: [Link]
-
Journal of Medicinal Chemistry. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2013).[1] ACS Publications.[1] Available at: [Link]
Optimizing the Synthesis of 1-phenyl-1H-indole-2-carboxamide: A Technical Guide
Introduction The 1-phenyl-1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated as allosteric modulators for cannabinoid receptors and as potential antimicrobial agents.[1][2] Achieving high-yield, high-purity synthesis of this target molecule is crucial for advancing drug discovery programs. However, the synthesis is not without its challenges, often related to the key bond-forming steps. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common hurdles and optimize their synthetic outcomes.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections are commonly considered for the synthesis of 1-phenyl-1H-indole-2-carboxamide. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered in the lab.
-
Strategy A: Amide Bond Formation (Amidation) This is the most direct approach, involving the coupling of Indole-2-carboxylic acid (1) and Aniline (2) . This strategy hinges on the effective activation of the carboxylic acid to facilitate nucleophilic attack by the aniline.
-
Strategy B: C-N Bond Formation (N-Arylation) This alternative route involves forming the C-N bond between the indole nitrogen and the phenyl ring. This is typically achieved via a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination) between Indole-2-carboxamide (3) and an aryl halide like iodobenzene or bromobenzene.[3][4]
This guide will focus primarily on troubleshooting Strategy A , as it is often the first-line approach. Strategy B will be discussed as a viable alternative in the FAQ section.
Troubleshooting Guide: The Amide Coupling Pathway
This section addresses the most common issues encountered when synthesizing 1-phenyl-1H-indole-2-carboxamide via the coupling of indole-2-carboxylic acid and aniline.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
Low yields are the most frequent complaint and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or issues with the nucleophile.[5]
Potential Cause 1: Inadequate Carboxylic Acid Activation The reaction relies on converting the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is old, hydrated, or simply not potent enough, this activation will fail.[6] Carbodiimides like EDC and DCC are particularly sensitive to moisture.[6]
-
Solution:
-
Use Fresh Reagents: Always use fresh, high-purity coupling reagents. If you suspect your bottle of EDC or DCC has been open for a long time, it's best to use a new one.[6]
-
Employ Additives: The addition of activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended. These additives react with the activated O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself.[7][8] This significantly reduces the chances of the primary side reaction, N-acylurea formation, and often improves yields.[6][8]
-
Switch Reagent Class: If carbodiimides are failing, consider more potent phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents.[9][10] HATU is particularly effective for coupling with less reactive amines.[9]
-
Potential Cause 2: Poor Nucleophilicity of Aniline Aniline is an electron-rich amine, but it is significantly less nucleophilic than aliphatic amines. This inherent low reactivity can lead to sluggish or incomplete reactions.[5]
-
Solution:
-
Increase Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-60 °C can provide the necessary activation energy to overcome the low nucleophilicity of aniline.[5] Monitor the reaction carefully by TLC or LC-MS to avoid product degradation.
-
Add a Non-Nucleophilic Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is crucial. It deprotonates the aniline hydrochloride salt (if EDC is used as the HCl salt) and neutralizes the acidic byproducts of the reaction, ensuring the aniline remains a free, active nucleophile.[9][11]
-
Increase Concentration: Ensure the reaction is not too dilute. Running the reaction at a concentration of 0.1 M to 0.5 M is a good starting point to favor the bimolecular coupling.[5]
-
Potential Cause 3: Suboptimal Solvent Choice The solvent can dramatically impact the stability of intermediates and the overall reaction rate.
-
Solution:
-
For carbodiimide-mediated couplings, polar aprotic solvents are generally preferred. Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent first choices.[12] N,N-Dimethylformamide (DMF) is also commonly used, especially for less soluble starting materials, but it can promote the N-acylurea side reaction.[8][11]
-
Q2: My reaction is messy. I see a major byproduct that is very difficult to separate from my product. What is it and how do I prevent it?
This is a classic problem in carbodiimide chemistry. The byproduct is almost certainly the N-acylurea.
Cause: Rearrangement of the O-acylisourea Intermediate The primary activated species in a carbodiimide reaction is the O-acylisourea.[13] This intermediate is highly reactive but also unstable. It can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea, consuming your activated acid and reducing the yield of the desired amide.[8][13]
-
Prevention Strategy:
-
Use HOBt or NHS: This is the most effective solution. As mentioned above, these additives act as "traps" for the O-acylisourea. They rapidly convert it into an active ester intermediate.[8] This active ester is not susceptible to the rearrangement but is still reactive enough to couple with the amine, leading to a much cleaner reaction and higher yield.[7][14]
-
Control Reagent Stoichiometry and Addition Order: Add the carboxylic acid, aniline, and HOBt to the solvent first. Then, add the EDC last, preferably portion-wise or as a solution dropwise at 0 °C.[11] This ensures that once the O-acylisourea is formed, both the amine and the HOBt are immediately present to react with it, minimizing its lifetime and the chance for rearrangement.
-
Choose a "Removable" Carbodiimide: EDC is water-soluble, and its corresponding N-acylurea byproduct has some water solubility, making it easier to remove during an aqueous workup compared to the byproduct from DCC (dicyclohexylurea, DCU), which is notoriously insoluble and often requires extensive chromatography to remove.[5][12]
-
Q3: The reaction seems to start but then stalls, never reaching full conversion. Why?
A stalling reaction often points to the degradation or deactivation of a key component over time.
Cause: Reagent Instability or Byproduct Inhibition EDC and other coupling reagents can degrade in the presence of moisture or acidic conditions.[6] Furthermore, the formation of acidic byproducts during the reaction can protonate the aniline, rendering it non-nucleophilic and effectively stopping the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the coupling reagents.
-
Use Sufficient Base: Ensure at least one equivalent of a non-nucleophilic base like DIPEA is present, especially when using EDC hydrochloride, to scavenge protons and maintain a productive reaction environment.[11]
-
Re-charge the Reaction: If monitoring shows the reaction has stalled, a second addition of a small portion (e.g., 0.2-0.3 equivalents) of the coupling reagent and base can sometimes restart the conversion to push it to completion.
-
Frequently Asked Questions (FAQs)
-
Q: Which coupling reagent is the best for this synthesis?
-
A: For routine synthesis, the combination of EDC/HOBt is an excellent and cost-effective starting point.[1][12] EDC is preferred over DCC due to the easier removal of its urea byproduct.[12] If this fails, moving to a more powerful uronium reagent like HATU with DIPEA is a very robust, albeit more expensive, option that is highly effective for challenging couplings.[9]
-
-
Q: What is the specific role of DMAP in some protocols?
-
A: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[5] In these reactions, it can react with the activated intermediate (O-acylisourea or acid anhydride) to form a highly reactive DMAP-acylpyridinium salt. This species is very susceptible to nucleophilic attack by the amine. While often used in esterifications, it can also accelerate sluggish amidation reactions. However, it should typically be used in catalytic amounts (0.1 equiv), as stoichiometric amounts can sometimes lead to side reactions.[12]
-
-
Q: My amide coupling continues to fail. Is there a viable alternative synthetic route?
-
A: Yes. If direct amidation proves problematic, the Ullmann-type N-arylation of indole-2-carboxamide is an excellent alternative.[3][15] This involves reacting commercially available indole-2-carboxamide with an aryl halide (e.g., iodobenzene) in the presence of a copper catalyst (like CuI), a ligand (e.g., a diamine or L-proline), and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent like dioxane or DMF at elevated temperatures.[3][16] This method can be very effective, especially if functional groups on the indole ring are incompatible with strong amide coupling conditions.[17][18][19]
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation of your starting materials (indole-2-carboxylic acid and aniline) and the product. A typical system might be 30-50% ethyl acetate in hexanes. The product, being more polar than aniline but less polar than the carboxylic acid, should have a distinct Rf value. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product being formed and detect key byproducts.
-
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Combination | Class | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| EDC / HOBt | Carbodiimide | DCM, DMF, MeCN | Cost-effective; water-soluble byproducts.[12] | Moisture sensitive; can form N-acylurea.[6] |
| DCC / DMAP | Carbodiimide | DCM, THF | Inexpensive and effective.[5] | DCU byproduct is very insoluble and hard to remove.[12] |
| HATU / DIPEA | Aminium/Uronium | DMF, MeCN | Very high reactivity; low rate of racemization; good for difficult couplings.[9] | Expensive; byproducts require aqueous workup. |
| BOP / DIPEA | Phosphonium | DMF, DCM | High efficiency. | Carcinogenic byproduct (HMPA); less common now. |
Recommended Experimental Protocol: EDC/HOBt Coupling
This protocol is a robust starting point for the synthesis of 1-phenyl-1H-indole-2-carboxamide.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add aniline (1.1 equiv), HOBt (1.2 equiv), and anhydrous acetonitrile (to make a 0.2 M solution based on the carboxylic acid).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-phenyl-1H-indole-2-carboxamide.
Visualizations
Workflow and Decision Diagrams
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Role of HOBt in preventing N-acylurea formation.
References
-
Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from Benchchem technical support documents.[5]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from Organic Chemistry Tutor resources.[20]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from Taylor & Francis online resources.[14]
-
Subirós-Funosas, A., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.[8]
-
Al-Sanea, M. M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.[21]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Press release on recent chemical research.[22]
-
Al-Ostath, A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.[9]
-
Benchchem. (n.d.). Troubleshooting low yield in diaminopropane coupling reactions. Retrieved from Benchchem technical support documents.[6]
-
Sanczuk, S. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate.[15]
-
Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.[23]
-
Kumar, V., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC.[1]
-
Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.[24]
-
Bollenbach, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal.[17]
-
Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT.[25]
-
Kulkarni, P. M., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC.[2]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from ResearchGate scientific diagrams.[26]
-
Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[12]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]10]
-
Bollenbach, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. PubMed.[18]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from ResearchGate Q&A.[11]
-
Bollenbach, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. R Discovery.[19]
-
Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.[3]
-
Štefane, B. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules.[4]
-
Štefane, B. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI.[16]
-
Lee, J.-W., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI.[27]
-
Jones, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
-
Reynolds, N. T., et al. (2011). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC.[28]
Sources
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. (2017) | Maud Bollenbach | 29 Citations [scispace.com]
- 18. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asiaresearchnews.com [asiaresearchnews.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-phenylindole-2-carboxamide
Topic: Purification of 1-phenylindole-2-carboxamide by column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Separation Science Division. This guide addresses the purification of 1-phenylindole-2-carboxamide via flash column chromatography. As a Senior Application Scientist, I have structured this protocol to navigate the specific physicochemical challenges of this molecule—specifically the balance between the lipophilic N-phenyl indole core and the polar primary amide moiety.
Phase 1: Pre-Purification Assessment & Strategy
Before packing your column, you must define the physicochemical behavior of your crude mixture. 1-phenylindole-2-carboxamide presents a unique separation challenge: the 1-phenyl group increases lipophilicity compared to the parent indole, while the 2-carboxamide (
Critical Physicochemical Parameters
| Parameter | Value/Characteristic | Implications for Chromatography |
| LogP (Predicted) | ~3.0 - 3.6 | Moderately lipophilic; elutes well in normal phase. |
| H-Bond Donors | 2 (Amide | High potential for tailing on silica gel. |
| Solubility | Low in Hexane; High in DCM/EtOAc | Risk: Crystallization inside the column if wet-loaded with hexane. |
| pKa | ~16 (Indole N is substituted) | No acidic proton on indole N; less sensitive to basic silica than N-H indoles. |
Phase 2: Experimental Workflow (Visualized)
The following decision tree outlines the optimal workflow based on your crude sample's solubility profile.
Figure 1: Decision matrix for sample loading based on solubility thresholds.
Phase 3: Troubleshooting Guide & FAQs
Category A: Separation & Elution Issues
Q1: My compound is "streaking" or "tailing" on the TLC plate and column. How do I fix this?
Diagnosis: Streaking is typically caused by the strong interaction between the amide protons (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica gel.[1]
-
Protocol: Pre-flush the column with 2 column volumes (CV) of Hexane/EtOAc + 1% TEA before loading.
-
-
Solvent Switch: If streaking persists, switch to a Dichloromethane (DCM) / Methanol (MeOH) system (e.g., 98:2 to 95:5). The methanol competes for hydrogen bonding sites on the silica, sharpening the peak.
Q2: The compound precipitates on the top of the column after loading. Cause: This occurs when a sample dissolved in a strong solvent (like DCM) hits the non-polar mobile phase (like Hexane), causing "crashing out." This blocks flow and ruins resolution. Corrective Action:
-
Immediate: Stop the flow. Add a small layer of pure DCM or EtOAc to the top to redissolve the solid, then immediately run a gradient starting with higher polarity.
-
Prevention (Standard): Use Dry Loading . Dissolve the crude in DCM, add silica gel (1:2 ratio by weight), and rotovap to dryness. Load this free-flowing powder onto the column. This eliminates solubility shock [1].
Q3: I see two spots with very similar Rf values. Is one an isomer? Analysis: In the synthesis of 1-phenylindole-2-carboxamide, common impurities include:
-
1-phenylindole: (Starting material, much less polar, high Rf).
-
Aniline: (If used in N-arylation, stains strongly with ninhydrin).
-
Atropisomers: The N-phenyl group has restricted rotation due to steric clash with the C7 proton and C2-amide. However, these usually interconvert rapidly at room temperature and appear as a single spot unless the barrier is exceptionally high.
-
Likely Culprit: If you see a "shadow" spot connected to the main spot, it is likely the same compound tailing. If distinct, it may be the carboxylic acid intermediate (1-phenylindole-2-carboxylic acid). Verification: Spot the TLC and add a drop of TEA. If the spots merge, it was streaking. If they remain distinct, run a shallower gradient (e.g., 0.5% increase in EtOAc per CV).
Category B: Mobile Phase & Protocol Optimization
Q4: What is the recommended mobile phase starting point? Recommendation: Based on the polarity of indole-2-carboxamides [2, 3], start with a Hexane/Ethyl Acetate system.
-
TLC Check: Run 30% EtOAc in Hexane.
-
If Rf < 0.2: Increase to 50% EtOAc.
-
If Rf > 0.5: Decrease to 15% EtOAc.
-
-
Gradient Profile:
-
Equilibration: 100% Hexane (2 CV).
-
Loading: Dry load or minimal DCM.
-
Elution: 0%
40% EtOAc over 15 CV. -
Wash: 100% EtOAc (to elute highly polar impurities).
-
Q5: Can I use Alumina instead of Silica? Insight: Yes. If your amide is sensitive to the slightly acidic nature of silica (rare for this specific molecule, but possible), Neutral Alumina (Activity Grade III) is an excellent alternative.
-
Note: Alumina generally retains polar amides less strongly than silica. You may need a less polar mobile phase (e.g., 10-20% EtOAc in Hexane) to achieve the same retention [4].
Phase 4: Post-Column Crystallization (Polishing)
Column chromatography often leaves minor grease or solvent impurities. For pharmaceutical-grade purity (>99%), follow the column with recrystallization.
Protocol:
-
Combine pure fractions and evaporate to a solid.
-
Dissolve in minimal boiling Ethanol (EtOH) or Toluene .
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter the off-white/white needles.
-
Why this works: 1-phenylindole-2-carboxamide crystallizes well from alcohols due to the disruption of amide hydrogen bond networks by the solvent [5].
-
References
-
Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity.[2] Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. N-Phenyl-1H-indole-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
University of Rochester. Purification: Tips and Tricks for Recrystallization and Chromatography. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization Advantages and Solvents. Available at: [Link]
Sources
Stability of 1-phenyl-1H-indole-2-carboxamide in cell culture media
Introduction
Welcome to the technical resource center for 1-phenyl-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and validated protocols for working with this compound, with a specific focus on ensuring its stability in cell culture media. Inconsistent or non-reproducible results in cell-based assays are frequently traced back to compound instability.[1][2] This document provides a framework for identifying, quantifying, and mitigating potential stability issues to ensure the integrity and reliability of your experimental data.
The core structure of 1-phenyl-1H-indole-2-carboxamide features an indole ring and an amide linkage.[3] The indole nucleus can be susceptible to oxidation, while the amide bond, though generally stable, can be a target for chemical and enzymatic hydrolysis under specific conditions.[4][5][6] This guide will address the practical implications of this chemical structure in a typical in vitro setting.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 1-phenyl-1H-indole-2-carboxamide are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability.[1] When a compound degrades during an experiment, its effective concentration decreases over time, leading to high variability in biological readouts. Factors such as media pH, incubation temperature (typically 37°C), exposure to light, and the presence of enzymes in serum can all contribute to degradation.[1][4] It is crucial to systematically assess the stability of the compound under your specific experimental conditions.
Q2: What are the most likely causes of degradation for this compound in cell culture media?
A2: For 1-phenyl-1H-indole-2-carboxamide, the two primary chemical liabilities in a cell culture environment are:
-
Hydrolysis of the Amide Bond: While amide bonds are kinetically stable at neutral pH, this reaction can be catalyzed by extremes in pH or, more relevantly, by enzymes present in serum supplements (e.g., fetal bovine serum, FBS).[5][6][7] Amidases and certain esterases with promiscuous amidase activity can hydrolyze the amide bond, yielding 1-phenyl-1H-indole-2-carboxylic acid and aniline.[8][9][10]
-
Oxidation of the Indole Ring: The indole ring system is electron-rich and can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that may be generated by cells or present as impurities in media components.[1][4]
Q3: My compound is dissolved in DMSO. Could the solvent be the problem?
A3: While DMSO is a common and generally stable solvent, repeated freeze-thaw cycles of stock solutions can lead to precipitation or the introduction of water, which can facilitate hydrolysis over long-term storage.[2][11] It is also critical to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as higher concentrations can be cytotoxic and may affect compound solubility and stability.
Q4: How does Fetal Bovine Serum (FBS) affect the stability and activity of my compound?
A4: FBS is a complex mixture containing abundant proteins, enzymes, and lipids.[12] Its effects are twofold:
-
Enzymatic Degradation: FBS contains various hydrolases, including esterases and amidases, that can metabolize small molecules.[8][13] This is a common cause of compound degradation in cell culture.
-
Protein Binding: Serum albumin is the most abundant protein in serum and acts as a molecular "sponge," binding non-covalently to many small molecules.[12][14] This binding can reduce the free concentration of your compound available to interact with cells. While it can sometimes protect a compound from degradation, it can also complicate the interpretation of dose-response curves.
Q5: What are the ideal storage conditions for 1-phenyl-1H-indole-2-carboxamide?
A5: For the solid (powder) form, storage at 2-8°C in a dry, sealed container is recommended.[15] For stock solutions in DMSO, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[11] Before use, thaw an aliquot completely and bring it to room temperature to ensure the compound is fully dissolved.
Troubleshooting Guide: Compound Instability
This section addresses common problems encountered during experiments and provides a logical approach to troubleshooting.
Problem 1: Gradual loss of biological effect in a multi-day assay.
| Possible Cause | Diagnostic Step | Solution |
| Chemical or Enzymatic Degradation | Perform a time-course stability study. Incubate the compound in your complete cell culture medium (with and without cells) at 37°C. Collect aliquots at T=0, 2, 8, 24, 48, and 72 hours. Analyze the concentration of the intact compound using HPLC or LC-MS.[1][2] | If degradation is observed: 1. Replenish Compound: Change the media and re-dose the compound every 24 hours. 2. Use Heat-Inactivated Serum: Heat-inactivating FBS (56°C for 30 min) can denature some degradative enzymes. Test if this improves stability. 3. Switch to Serum-Free Media: If your cell line permits, test compound stability and activity in a serum-free or reduced-serum formulation.[1] |
| Adsorption to Plasticware | Prepare a solution of the compound in media in your experimental vessel (e.g., 96-well plate) without cells. Incubate under standard conditions and measure the concentration in the supernatant over time. A decrease suggests adsorption. | Add a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01%) or Bovine Serum Albumin (BSA) at 0.1% to the medium to block non-specific binding sites. |
Problem 2: Poor reproducibility between experiments.
| Possible Cause | Diagnostic Step | Solution |
| Stock Solution Degradation | Re-qualify your DMSO stock solution via HPLC or LC-MS to confirm its concentration and purity. Check for visible precipitates. | Always use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles.[11] If you suspect the stock is compromised, prepare a fresh stock from the solid compound. |
| Photodegradation | Indole-containing compounds can be sensitive to light.[4] Repeat a simple stability test (compound in media at 37°C) in two conditions: one plate wrapped in aluminum foil and one exposed to normal lab light. | Protect your stock solutions and experimental plates from direct light. Use amber vials for storage and keep plates covered when not in the incubator. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing stability issues.
Caption: Troubleshooting workflow for compound instability.
Protocols & Methodologies
Protocol 1: Assessing Compound Stability in Cell Culture Media via HPLC
This protocol provides a quantitative method to determine the stability of 1-phenyl-1H-indole-2-carboxamide in your specific experimental conditions.
Objective: To quantify the percentage of intact compound remaining over a 48-hour period in complete cell culture medium at 37°C.
Materials:
-
1-phenyl-1H-indole-2-carboxamide
-
DMSO (Anhydrous)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plate or microcentrifuge tubes
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector (detection at ~290-310 nm, typical for indoles)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[16]
Procedure:
-
Prepare Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution.[2]
-
Prepare Working Solutions: Dilute the stock solution into your complete cell culture medium to the final desired experimental concentration (e.g., 10 µM). Prepare enough volume for all time points. Also, prepare a control solution in PBS at the same concentration.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate. Place them in a 37°C incubator.
-
Time Points: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition.[2]
-
Sample Quenching & Protein Precipitation:
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm (optimize based on UV scan of the compound)
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact 1-phenyl-1H-indole-2-carboxamide at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 time point: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Interpretation:
| % Remaining at 24h | Stability Classification | Recommended Action |
| > 90% | Stable | Proceed with standard experimental design. |
| 70 - 90% | Moderately Stable | Consider replenishing the compound every 24 hours for multi-day assays. |
| < 70% | Unstable | Compound replenishment is required. Investigate cause (e.g., using heat-inactivated serum or serum-free media). |
Visualizing Potential Degradation Pathways
The diagram below illustrates the primary potential degradation routes for 1-phenyl-1H-indole-2-carboxamide in a biological medium.
Caption: Potential degradation pathways in cell culture.
References
- Vertex AI Search. (2018, November 15). Stability by Design - Guidelines for Assessing & Controlling Physical Stability.
- BenchChem. Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions.
- PMC. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- PubChem. N-Phenyl-1H-indole-2-carboxamide.
- PMC. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- BenchChem. Technical Support Center: Improving Small Molecule Stability in Solution.
- ChemScene. 17954-05-1 | N-Phenyl-1H-indole-2-carboxamide.
- Sigma-Aldrich. Small Molecule HPLC.
- EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- PubChem. 1-Phenyl-1H-indole.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- PMC. (2019, June 12). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium.
- Quantitative HPLC Determination of IgM in Cell Supernatant on CIM OH Column.
- EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- A versatile system for studying the enzymatic degradation of multi-block poly(ester amide)s. (2013, April 19).
- Chemistry LibreTexts. (2022, December 27). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- FDA. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
- bioRxiv.org. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry.
- Waters Corporation. Targeted Quantification of Cell Culture Media Components by LC-MS.
- MB - About. Assay Troubleshooting.
- A Level Chemistry Revision Notes. (2025, January 4). Reactions of Amides.
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- PMC. Size Exclusion HPLC Detection of Small-Size Impurities as a Complementary Means for Quality Analysis of Extracellular Vesicles.
- HYDROLYSIS.
- YouTube. (2020, October 6). Basic Amide Hydrolysis.
- medRxiv. (2025, January 28). Impact of Serum Sample Storage on the Stability of TRAIL, IP-10, and CRP: Implications for Biomarker Research Employing Biobanks.
- Diva-portal.org. (2016, November 24). Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5).
- RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
- Semantic Scholar. (2016, June 18). Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity.
- MDPI. (2024, January 11). Impact of Sinapic Acid on Bovine Serum Albumin Thermal Stability.
- PMC. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
- ResearchGate. (2025, August 6). The Effects of Drug Complexation on the Stability and Conformation of Human Serum Albumin: Protein Unfolding | Request PDF.
- Wikipedia. Amidase.
- MDPI. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amidase - Wikipedia [en.wikipedia.org]
- 11. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 12. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. 小分子高效液相色谱 [sigmaaldrich.com]
- 17. waters.com [waters.com]
Troubleshooting cyclization failures in 1-phenylindole synthesis
Technical Support Center: Troubleshooting 1-Phenylindole Synthesis
Executive Summary
The synthesis of 1-phenylindoles presents a unique set of electronic and steric challenges compared to standard indole construction. The presence of the
Module 1: The Fischer Indole Synthesis (Acid-Mediated Cyclization)
Core Concept: The reaction requires the condensation of 1,1-diphenylhydrazine with a ketone, followed by acid-catalyzed sigmatropic rearrangement. Primary Failure Mode: Heterolytic N-N bond cleavage vs. [3,3]-rearrangement.
Diagnostic Workflow: Fischer Route
Figure 1: Mechanistic divergence in Fischer Indole Synthesis. The N-phenyl group stabilizes the radical/cationic intermediates of the cleavage pathway, often outcompeting cyclization.
Troubleshooting FAQs (Fischer Route)
Q1: My reaction mixture turns into a black tar with no isolable product. What is happening?
Diagnosis: This indicates uncontrolled polymerization, likely due to excessive acid strength or temperature. The 1-phenyl ring is electron-rich; harsh Brønsted acids (like
-
Switch Catalyst: Move from Brønsted acids to Lewis acids. Zinc Chloride (
) is the gold standard for sensitive Fischer substrates. -
Protocol Adjustment: Use fused
in refluxing acetic acid or xylene. This lowers the proton activity while maintaining coordination capability to trigger the [3,3]-shift.
Q2: I see the hydrazone form, but it converts back to diphenylamine and a nitrile/amide instead of cyclizing.
Diagnosis: This is the "N-N Cleavage" failure mode. The
-
Solvent Switch: Use Polyphosphoric Acid (PPA) .[1] PPA acts as both solvent and catalyst.[1] Its high viscosity and specific acidity profile often favor the intramolecular rearrangement over intermolecular decomposition.
-
Temperature Ramp: The rearrangement has a high activation energy (
). If using PPA, ensure the internal temperature reaches 120–150°C . Lower temperatures often stall at the hydrazone or ene-hydrazine stage.
Q3: I am trying to make the parent 1-phenylindole (no substituents on C2/C3) using acetaldehyde, but it fails. Diagnosis: Fischer synthesis with acetaldehyde is notoriously difficult due to the instability of the aldehyde under acidic conditions (aldol polymerization) and the poor stability of the resulting primary enamine. Corrective Action:
-
Use a Masked Equivalent: React 1,1-diphenylhydrazine with bromoacetaldehyde diethyl acetal or a vinyl ether.
-
Pivot: This specific substrate is better synthesized via
-arylation of indole (See Module 3).
Module 2: Larock Heteroannulation (Palladium-Catalyzed)
Core Concept: Pd-catalyzed annulation of
Protocol: Optimized Larock Synthesis for 1-Phenylindoles
| Component | Standard Condition | Optimization for Difficult Substrates |
| Precursor | Ensure <1% free iodine/aniline impurities. | |
| Catalyst | ||
| Ligand | Tri(o-tolyl)phosphine (bulky ligand prevents catalyst death). | |
| Base | ||
| Additive | LiCl (1 equiv) | Critical: Do not omit. Promotes ligand exchange. |
| Solvent | DMF, 100°C | DMA (Dimethylacetamide), 120°C. |
Troubleshooting FAQs (Larock Route)
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: "Palladium Black" formation. The catalytic cycle is dying before turnover completion. This is common with electron-rich
-
LiCl Stoichiometry: Ensure exactly 1.0 equivalent of LiCl is used. Excess chloride can inhibit the reaction by over-stabilizing the Pd(II) species, preventing alkyne insertion [2].
-
Ligand Switch: Switch from
to . The steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step for sterically crowded 1-phenylindoles.
Q2: I am getting the wrong regioisomer (phenyl group at C3 instead of C2). Diagnosis: In Larock synthesis, the bulky group of the alkyne generally ends up at C2 (next to the nitrogen). However, electronic effects can override sterics. Corrective Action:
-
Larock regioselectivity is dictated by the carbopalladation step. If your alkyne has similar steric groups (e.g., Methyl vs Ethyl), you will get mixtures. You must use an alkyne with a significant steric bias (e.g., TMS vs Alkyl) to control this, or accept the mixture and separate via HPLC.
Module 3: The Strategic Pivot (N-Arylation)
If cyclization fails repeatedly, the most robust "Plan B" is to build the indole ring first (or buy it) and then attach the phenyl ring. This avoids the thermodynamic penalties of closing a ring onto a sterically crowded nitrogen.
Protocol: Modified Ullmann-Type Coupling
Use this when Fischer/Larock fails.
Reaction: Indole + Iodobenzene
-
Reagents:
-
Indole (1.0 equiv)[2]
-
Iodobenzene (1.2 equiv)
-
CuI (10 mol%) - Catalyst
-
L-Proline (20 mol%) - Ligand (Critical for lower temp/higher yield)
- (2.0 equiv) - Base
-
-
Conditions: DMSO or DMF, 90–110°C, under Argon.
-
Why it works: The L-Proline ligand creates a soluble Cu-complex that facilitates the oxidative addition of the aryl iodide at much milder temperatures than traditional Ullmann (which required ~200°C and copper bronze) [3].
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690.
-
Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society, 125(48), 14867–14878.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metabolic Stability of 1-phenylindole-2-carboxamide Analogs
Introduction: The Stability Paradox in Indole-2-Carboxamides
Welcome to the technical support hub for the 1-phenylindole-2-carboxamide scaffold. This structural class is a privileged motif in drug discovery, particularly for Cannabinoid Receptor 2 (CB2) agonists , anti-infectives (TB, Malaria) , and glycogen phosphorylase inhibitors .
However, users frequently report a "Stability Paradox": modifications that improve potency (e.g., N1-phenyl substitution, C3-lipophilic groups) often introduce critical metabolic soft spots, leading to rapid clearance (
This guide moves beyond generic advice. We dissect the specific metabolic liabilities of this scaffold—amide hydrolysis , N1-phenyl hydroxylation , and indole core oxidation —and provide actionable chemical troubleshooting and validation protocols.
Module 1: Diagnostic & Assessment (Root Cause Analysis)
Q1: My analog shows high intrinsic clearance ( ) in human liver microsomes (HLM). How do I pinpoint the exact site of metabolism?
Diagnosis: High clearance indicates your molecule is a substrate for Phase I enzymes (CYPs) or hydrolases. You cannot fix the molecule until you know where it is breaking.
Workflow:
-
Run a Metabolite Identification (MetID) Study: Incubate your compound with HLM in the presence of NADPH.
-
Mass Shift Analysis: Look for specific
shifts in the LC-MS/MS data:-
+16 Da: Mono-oxidation (Hydroxylation). Likely sites: N1-phenyl ring (para-position) , Indole C3 , or C5/C6 .
-
+32 Da: Di-oxidation.
-
-14 Da: N-demethylation (if you have N-methyl groups).
-
Hydrolysis Product: Look for the mass of the corresponding indole-2-carboxylic acid (cleavage of the amide). Note: This can occur without NADPH if mediated by esterases/amidases.
-
Decision Matrix:
| Observation | Likely Culprit | Recommended Action |
|---|---|---|
| Rapid loss without NADPH | Plasma/Microsomal Amidases | Steric shielding of amide; Bioisostere replacement. |
| +16 Da (Major Peak) | CYP-mediated Hydroxylation | Block reactive site (F, Cl,
Module 2: Structural Optimization (Troubleshooting)
Q2: The MetID data confirms rapid hydroxylation on the N1-phenyl ring. How do I stabilize this without losing potency?
Technical Insight: The N1-phenyl ring is electron-rich and sterically exposed, making the para-position a prime target for CYP450 oxidation (specifically CYP3A4 and CYP2C9).
Solutions:
-
Fluorine Blocking (The " Teflon" Effect):
-
Strategy: Substitute the para-position (C4') of the phenyl ring with Fluorine.
-
Why: The C-F bond is metabolically inert. Fluorine mimics Hydrogen sterically but blocks oxidation.
-
Impact: Often retains potency while significantly lowering
.
-
-
Electronic Deactivation:
-
Strategy: Introduce electron-withdrawing groups (EWG) like
, , or at the meta-position. -
Why: This pulls electron density from the ring, making it less attractive to the electrophilic heme iron of CYP enzymes.
-
-
Scaffold Hopping (Bioisosteres):
-
Strategy: Replace the N1-phenyl with a Pyridyl or Cyclopropyl group.
-
Why: Pyridine nitrogen reduces ring electron density (less oxidation). Cyclopropyl is a known phenyl bioisostere that reduces molecular weight and improves
(fraction of sp3 carbons), often boosting solubility and stability simultaneously.
-
Q3: My amide bond is hydrolyzing rapidly. I need the amide for H-bonding. What are my options?
Technical Insight: Indole-2-carboxamides are susceptible to hydrolytic cleavage by carboxylestrases and amidases, especially if the amide nitrogen is not sterically crowded.
Solutions:
-
Steric Shielding (The "Umbrella" Approach):
-
Action: Introduce a methyl group at the alpha-position of the amide substituent or use an N-methyl amide .
-
Mechanism: Increased steric bulk prevents the hydrolase catalytic triad from accessing the carbonyl carbon.
-
-
Reverse Amide:
-
Action: Switch from Indole-C(=O)-NH-R to Indole-NH-C(=O)-R.
-
Mechanism: Changes the electronic environment and recognition by specific amidases. Warning: Check SAR carefully as this alters the H-bond donor/acceptor vector.
-
-
Heterocyclic Bioisosteres:
-
Action: Replace the amide with a 1,2,4-oxadiazole or 1,3,4-oxadiazole .
-
Mechanism: These rings mimic the amide bond geometry and H-bonding capability but are hydrolytically stable.
-
Q4: The Indole C3 position is showing up as a metabolic soft spot. Can I block it?
Technical Insight: The C3 position of the indole is highly nucleophilic. If unsubstituted, it is rapidly oxidized.
Solutions:
-
Halogenation: Introduce a Chlorine or Fluorine at C3. This blocks metabolism and can improve potency by filling hydrophobic pockets (e.g., in CB2 receptors).
-
Acylation: Many active analogs (e.g., JWH-018 class) have an acyl group at C3. While stable to oxidation, ensure the ketone doesn't undergo reduction.
Module 3: Visualization & Logic
Figure 1: Metabolic Liability Map & Optimization Strategy
The following diagram maps the specific vulnerabilities of the 1-phenylindole-2-carboxamide scaffold and correlates them with the solutions discussed above.
Caption: Figure 1. Structural-Metabolic Relationship (SMR) map identifying key lability sites (Red) and corresponding medicinal chemistry stabilization strategies (Green).
Module 4: Validation Protocols
Protocol A: Microsomal Stability Assay (The "Gold Standard")
Purpose: To determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Step-by-Step Procedure:
-
Preparation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubate microsomes at 37°C for 5 minutes.
-
Spike Test Compound to final concentration of 1
M (Final DMSO < 0.1%).
-
-
Initiation:
-
Add NADPH (1 mM final) to start the reaction.[1]
-
Control: Run a parallel incubation without NADPH to check for chemical instability or non-CYP hydrolysis.
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Immediately quench into 150
L Stop Solution (ACN).
-
-
Processing:
-
Vortex for 10 min. Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Inject supernatant into LC-MS/MS.
-
-
Calculation:
-
Plot
vs. Time.[2] -
Slope =
. - .
- .
-
Success Criteria:
-
Stable:
(Excellent for oral dosing). -
Moderate:
. -
Unstable:
(Likely flow-limited clearance).
Summary of Quantitative Impact (SAR Trends)
The table below summarizes the expected impact of specific modifications based on aggregated SAR data from indole carboxamide literature [1][3].
| Modification | Target Site | Metabolic Stability Impact | Potency Risk | Solubility Impact |
| N1-Phenyl | N1-Phenyl | High Improvement (Blocks hydroxylation) | Low | Neutral |
| N1-Phenyl | N1-Phenyl | High Improvement (Removes aromatic ring) | Medium (Size mismatch?) | High Improvement |
| Amide | Carboxamide | Moderate Improvement (Inhibits hydrolysis) | Medium (H-bond loss) | Neutral |
| Indole C5-H | Indole Core | Moderate Improvement (Blocks oxidation) | Low | Low (Decreases sol) |
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025).
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. (2017).
-
Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
Sources
Optimization of reaction temperature for N-phenylindole synthesis
Welcome to the Reaction Optimization Support Center . As researchers and drug development professionals, you know that synthesizing N-phenylindole via C–N cross-coupling is a foundational transformation in medicinal chemistry. However, balancing conversion rates against catalyst degradation and side-product formation requires precise thermal control.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the causality behind temperature effects in Ullmann and Buchwald-Hartwig couplings, providing you with a self-validating framework to troubleshoot and optimize your N-arylation workflows.
I. Mechanistic Overview: The Thermal Dependency of C–N Coupling
To optimize temperature, we must first understand its role in the catalytic cycle. In a standard Copper-catalyzed Ullmann coupling, temperature acts as the primary thermodynamic driver for the rate-limiting oxidative addition step. However, excessive thermal energy indiscriminately accelerates off-cycle degradation pathways.
Catalytic cycle of Cu-mediated N-arylation highlighting temperature-dependent pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the classic Ullmann coupling for N-phenylindole require such high temperatures (>140 °C), and how can I lower it? A1: Causality: Unliganded Cu(I) has a high activation energy barrier for the oxidative addition of aryl halides. Historically, extreme heat (>140 °C) was required to overcome this barrier, which unfortunately promoted catalyst aggregation[1]. By introducing bidentate diamine ligands (e.g., N,N'-dimethylethylenediamine or DMEDA), the electron density on the copper center increases. This stabilizes the Cu(I)/Cu(III) redox cycle and lowers the activation energy, allowing the reaction to proceed efficiently at 80–110 °C[1].
Q2: I am observing significant homocoupling of iodobenzene (biphenyl formation) instead of my desired N-phenylindole. Is my temperature too high? A2: Causality: Yes. At elevated temperatures (>120 °C), the rate of aryl radical formation or disproportionation of the Cu(I) species accelerates, favoring Ullmann homocoupling of the aryl halide over the desired C–N cross-coupling. Troubleshooting: Decrease the temperature to 80–90 °C. If conversion stalls, do not increase the heat; instead, ensure strict anaerobic conditions (oxygen promotes homocoupling) or switch to a more sterically hindered ligand to stabilize the monomeric Cu intermediate.
Q3: Can I push the temperature higher to force a sluggish reaction with an aryl chloride? A3: Causality: Proceed with extreme caution. While increasing temperature generally increases the kinetic reaction rate, exceeding the thermal stability of your catalytic complex leads to rapid deactivation. For instance, in Metal-Organic Framework (MOF) catalyzed systems, increasing the temperature from 140 °C to 160 °C causes structural framework decomposition, dropping the yield drastically to 14%[2]. For aryl chlorides, thermal forcing is inefficient. Instead, switch to a Palladium-catalyzed Buchwald-Hartwig system using electron-rich ligands like P(t-Bu)3 at 80–120 °C[3], or utilize transition-metal-free amination with KOt-Bu at 135 °C[4].
Q4: How do I validate that my heterogeneous catalyst is thermally stable at the optimized temperature and not leaching into the product? A4: Self-Validation: Perform a hot filtration test. Run the reaction at your optimized temperature (e.g., 110 °C) to approximately 50% conversion. Filter the catalyst while the mixture is still hot, and continue heating the filtrate. If no further conversion occurs in the filtrate, the catalysis is truly heterogeneous and the metal is stable at that temperature[5].
III. Quantitative Data: Temperature vs. Yield Profiles
To aid in your experimental design, the following table summarizes field-proven temperature optimizations across different catalytic systems for N-phenylindole synthesis.
| Catalyst System | Ligand | Aryl Halide | Optimal Temp (°C) | Time (h) | Yield (%) | Failure Mode at High Temp |
| CuI (10 mol%) | DMEDA | Iodobenzene | 110 °C | 24 | >95% | Homocoupling / Cu(0) plating |
| CuI (10 mol%) | DMEDA | Bromobenzene | 80 °C | 48 | 92% | Ligand degradation |
| Cu-MOF (Cu-TDPAT) | None (Framework) | Iodobenzene | 140 °C | 2 | 93% | Framework decomposition at 160 °C |
| Pd(dba)2 | P(t-Bu)3 | Aryl Bromide | 80 °C | 12 | >90% | Pd black precipitation |
| None (KOt-Bu) | None | Aryl Chloride | 135 °C | 20 | 58% | Aryne intermediate degradation |
IV. Self-Validating Experimental Protocol
The following is a step-by-step methodology for a temperature-optimized, Copper-catalyzed N-arylation of indole. This protocol is designed as a self-validating system; observable checkpoints are built-in to ensure thermal and atmospheric integrity.
Protocol: Synthesis of N-Phenylindole via CuI/DMEDA at 110 °C
Step 1: Preparation & Reagent Charging
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (19 mg, 0.10 mmol, 10 mol%), Indole (117 mg, 1.0 mmol), and anhydrous K3PO4 (424 mg, 2.0 mmol).
-
Seal the tube with a Teflon-lined septum and remove it from the glovebox.
Step 2: Liquid Addition & Complexation
-
Under a positive flow of Argon, inject anhydrous Toluene (2.0 mL), followed by Iodobenzene (134 µL, 1.2 mmol) and N,N'-dimethylethylenediamine (DMEDA) (21 µL, 0.20 mmol, 20 mol%).
-
Validation Checkpoint 1: Upon addition of DMEDA and stirring at room temperature for 5 minutes, the suspension should transition to a pale blue/green color, indicating successful formation of the active Cu(I)-diamine complex.
Step 3: Controlled Heating Profile
-
Place the sealed tube in a pre-heated oil bath set strictly to 110 °C .
-
Validation Checkpoint 2: Monitor the color of the reaction after 1 hour. A healthy catalytic cycle at the correct temperature will maintain a deep blue/purple homogeneous appearance. Failure State: If the solution turns opaque black with a metallic mirror on the glass, the temperature is too high or oxygen has ingressed, causing Cu(I) disproportionation to Cu(0) and Cu(II). Abort and restart.
-
Stir vigorously at 110 °C for 24 hours.
Step 4: Workup & Isolation
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to yield N-phenylindole as a white solid.
V. Optimization Workflow Diagram
Use this logical decision tree when adapting the protocol to new, sterically hindered, or electronically deactivated indole derivatives.
Step-by-step workflow for optimizing reaction temperature and ligand selection.
VI. References
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society Source: acs.org URL:[Link]
-
A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions - MDPI Source: mdpi.com URL:[Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI Source: mdpi.com URL:[Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts Source: researchgate.net URL:[Link]
-
Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides | The Journal of Organic Chemistry Source: acs.org URL:[Link]
Sources
Validation & Comparative
High-Resolution ¹H NMR Analysis of 1-phenyl-1H-indole-2-carboxamide: A Comparative Guide on Solvent and Field Strength Effects
Introduction: The Analytical Challenge
1-phenyl-1H-indole-2-carboxamide is a privileged scaffold in medicinal chemistry, frequently utilized as a core pharmacophore in the development of kinase inhibitors and cannabinoid receptor modulators. However, the structural elucidation of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges.
The presence of the N1-phenyl ring creates severe signal overlap with the benzenoid protons of the indole core. Furthermore, the C2-carboxamide group (-NH₂) is highly sensitive to proton exchange dynamics. Reference data for structurally similar indole-2-carboxamide derivatives highlights the complexity of deconvoluting the aromatic region where both the N-phenyl and indole core protons resonate[1]. Predictive models and empirical databases further corroborate the sensitivity of the carboxamide protons to varying solvent environments[2].
To establish a robust analytical workflow, this guide objectively compares the performance of different NMR Solvents (DMSO-d₆ vs. CDCl₃) and Magnetic Field Strengths (400 MHz vs. 600 MHz) , providing actionable, self-validating protocols for your laboratory.
Core Comparison I: Solvent Selection (DMSO-d₆ vs. CDCl₃)
The choice of deuterated solvent fundamentally alters the spectral appearance of 1-phenyl-1H-indole-2-carboxamide, driven by hydrogen bonding causality and solvent polarity.
-
CDCl₃ (Chloroform-d): In this non-polar environment, the carboxamide (-NH₂) protons lack strong hydrogen-bond stabilization. Consequently, they undergo intermediate chemical exchange, often appearing as a single, highly broadened hump (or being entirely lost in the baseline) between 5.5 and 6.2 ppm.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO acts as a potent hydrogen-bond acceptor. This interaction significantly slows the proton exchange rate of the -NH₂ group. Furthermore, it restricts rotation around the C-N amide bond (due to its partial double-bond character). As a result, the two amide protons become chemically non-equivalent and resolve into two distinct broad singlets (typically around 7.6 ppm and 8.1 ppm).
Table 1: Solvent Effects on Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) | Causality & Signal Characteristics |
| -NH₂ (Amide) | 5.5 - 6.2 (Broad singlet, 2H) | ~7.6 & ~8.1 (Two broad singlets, 1H each) | DMSO H-bonding slows exchange and stabilizes rotamers, resolving the two protons. |
| Indole C3-H | ~7.20 (Singlet, 1H) | ~7.35 (Singlet, 1H) | Sharp diagnostic singlet. Shifted downfield in DMSO due to solvent polarity. |
| N1-Phenyl (m, p) | 7.40 - 7.55 (Multiplet, 3H) | 7.50 - 7.65 (Multiplet, 3H) | Severe overlap with indole C4/C5/C6 protons in both solvents at lower field strengths. |
Core Comparison II: Field Strength (400 MHz vs. 600 MHz)
The aromatic region of 1-phenyl-1H-indole-2-carboxamide contains 10 protons packed into a narrow chemical shift window (7.0 - 7.8 ppm). The analytical objective is to transition the spectrum from a complex, second-order system to a quantifiable, first-order system.
-
400 MHz Systems: At 400 MHz, the ratio of chemical shift dispersion to coupling constant (
) is relatively small. This results in second-order effects ("roofing") and severe multiplet overlap between the N1-phenyl protons and the indole benzenoid protons. -
600 MHz Systems: Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (
) by 1.5x while -couplings remain constant. This physical separation pulls the overlapping multiplets apart, allowing for the precise extraction of ortho/meta coupling constants (typically 7-8 Hz and 1-2 Hz, respectively) crucial for verifying substitution patterns.
Table 2: Field Strength Resolution Comparison (in DMSO-d₆)
| Analytical Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Impact on Structural Elucidation |
| Chemical Dispersion ( | Base dispersion | 1.5x Base dispersion | Higher dispersion physically separates overlapping aromatic signals. |
| Aromatic Overlap | Severe (Complex multiplet at 7.4-7.6 ppm) | Resolved (Distinct dd and t signals visible) | Crucial for exact |
| Signal-to-Noise (S/N) | Standard baseline | Superior (~1.8x higher S/N) | Enables accurate integration of the broad, low-intensity -NH₂ signals. |
Experimental Workflow & Methodology
To ensure a self-validating system, follow this step-by-step protocol for the optimal acquisition of 1-phenyl-1H-indole-2-carboxamide spectra.
Step 1: Precision Sample Preparation
-
Weigh exactly 10–15 mg of highly pure 1-phenyl-1H-indole-2-carboxamide.
-
Dissolve the compound in 0.6 mL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Causality: DMSO-d₆ is selected over CDCl₃ to guarantee the visibility and integration of the critical carboxamide protons.
-
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to prevent shimming artifacts.
Step 2: Instrument Calibration (600 MHz)
-
Insert the sample and allow 2 minutes for thermal equilibration (standardized at 298 K).
-
Perform automated locking on the DMSO-d₆ signal.
-
Execute rigorous TopShim (or equivalent automated shimming) focusing on the Z1-Z4 gradients. Causality: Perfect shimming is mandatory; poor lineshape will artificially merge the closely spaced aromatic doublets.
-
Tune and match the probe specifically for the ¹H frequency of the sample.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 30° pulse (zg30). Causality: A 30° pulse ensures faster longitudinal relaxation (
) recovery between scans compared to a 90° pulse, preventing signal saturation of the quaternary carbons and broad amide protons. -
Relaxation Delay (d1): Set to 2.0 seconds.
-
Number of Scans (ns): 16 to 32 scans (depending on desired S/N).
-
Spectral Width (sw): 12 ppm (centered at 5 ppm).
Step 4: Spectral Processing
-
Apply a zero-filling factor to reach 64k data points. Causality: Enhances digital resolution, ensuring that fine meta-couplings (1-2 Hz) are accurately digitized.
-
Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Phase manually, baseline correct (using a polynomial fit), and reference the TMS peak to exactly 0.00 ppm.
Mechanistic Workflow Visualization
Figure 1: Workflow for optimizing 1H NMR acquisition parameters for indole-2-carboxamides.
Conclusion
For the rigorous structural verification of 1-phenyl-1H-indole-2-carboxamide, the combination of DMSO-d₆ and a 600 MHz spectrometer is objectively superior. DMSO-d₆ is mandatory for the stabilization and observation of the C2-carboxamide protons, transforming them from an ambiguous baseline hump into quantifiable signals. Concurrently, the 600 MHz field strength provides the necessary chemical shift dispersion to resolve the severe spectral overlap between the N1-phenyl ring and the indole core, enabling precise
References
-
Title : N-(3-(Diethylamino)-2-hydroxypropyl)-3-methoxy-1-phenylindole-2-carboxamide | Source : EPA CompTox Chemicals Dashboard | URL :[Link]
-
Title : N-(4-chlorobenzyl)-1-phenyl-indole-2-carboxamide - Optional[MS (GC)] - Spectrum | Source : SpectraBase (John Wiley & Sons) | URL : [Link]
-
Title : High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) | Source : Elsevier | URL :[Link]
Sources
C13 NMR chemical shifts for 1-phenylindole-2-carboxamide
Comparative Guide: ¹³C NMR Chemical Shift Assignment Strategies for 1-Phenylindole-2-carboxamide
Executive Summary
Assigning the ¹³C NMR spectrum of 1-phenylindole-2-carboxamide is non-trivial due to severe spectral overlap in the aromatic region and complex 3D conformational dynamics. This guide objectively compares the performance of empirical prediction software () and Quantum Mechanical (QM) calculations () against the experimental ground truth derived from high-resolution 2D NMR. For drug development professionals and analytical chemists, understanding the causality behind prediction deviations is critical for avoiding misassignments in sterically hindered scaffolds.
The Structural Challenge: Causality of Chemical Shifts
In unsubstituted 1-phenylindole, baseline ¹³C shifts reflect a geometry where the N-phenyl ring can adopt a relatively low dihedral angle relative to the indole core, allowing for partial π-conjugation[1]. However, the introduction of a carboxamide group (-CONH₂) at the C2 position fundamentally alters the molecule's physical chemistry.
Mechanistic Causality: The bulky 2-carboxamide group creates severe steric repulsion with the ortho-protons of the N-phenyl ring. To minimize this steric strain, the molecule undergoes a conformational restriction, forcing the N-phenyl ring to twist into a nearly orthogonal geometry (dihedral angle ~85°) relative to the indole plane. This orthogonality breaks the π-conjugation between the two ring systems. Consequently, the N-phenyl ipso carbon is significantly deshielded, while the ortho carbons are shielded compared to a planar model.
Predictive tools that rely solely on 2D topological connectivity (HOSE codes) often fail to account for this 3D steric descreening, making QM (DFT) methods or rigorous 2D NMR (HMBC/HSQC) mandatory for accurate assignment.
Logical pathway of steric hindrance causing conformational twisting and chemical shift deviations.
Comparative Workflows & Self-Validating Protocols
To objectively evaluate the assignment strategies, we must establish rigorous, self-validating protocols for each method.
Workflow comparing experimental NMR, empirical prediction, and DFT calculations for ¹³C assignment.
Method A: Experimental 1D and 2D NMR (The Ground Truth)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 25 mg of synthesized 1-phenylindole-2-carboxamide in 0.6 mL of DMSO-
. DMSO is specifically chosen over CDCl₃ to disrupt intermolecular hydrogen bonding of the primary amide, sharpening the signals and preventing concentration-dependent shift drifting. -
Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe.
-
¹³C{¹H} 1D: Acquire with 1024 scans, a 30° flip angle, and a 2.0 s relaxation delay (D1). Self-Validation: The 2s D1 ensures that quaternary carbons lacking attached protons (C2, C3a, C7a, C=O, N-Ph ipso) are adequately relaxed for reliable signal-to-noise detection.
-
HSQC: Map directly attached protons to identify C3, C4, C5, C6, C7, and N-Ph ortho/meta/para carbons.
-
HMBC: Optimized for long-range couplings (
= 8 Hz). This is critical for assigning the C=O (via coupling to amide protons) and distinguishing the indole C3a from C7a (via couplings to H4 and H7).
-
Method B: Empirical Prediction (Mestrelab Mnova NMRPredict)
Step-by-Step Protocol:
-
Input the 2D structure (SMILES or MOL file) into Mnova.
-
Select the Modgraph/HOSE code prediction algorithm and set the solvent to DMSO.
-
Self-Validation: Review the "Prediction Reliability" score. Because 1-phenylindole-2-carboxamide is a specific sterically hindered motif, the HOSE code sphere depth may be shallow if exact database matches are absent. Expect higher error margins (±3-5 ppm) on the sterically conflicted quaternary carbons (C2, C1').
Method C: Quantum Mechanical DFT-GIAO (Gaussian 16)
Step-by-Step Protocol:
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum (the orthogonal N-phenyl conformation).
-
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level utilizing a Polarizable Continuum Model (PCM) for DMSO.
-
NMR Shielding Calculation: Run the Gauge-Independent Atomic Orbital (GIAO) calculation at the mPW1PW91/6-311+G(2d,p) level.
-
Tensor Scaling: Convert the calculated isotropic shielding tensors (
) to chemical shifts ( ) using empirically derived linear scaling factors from the CHESHIRE NMR Repository[2]. For this specific level of theory, apply the appropriate slope and intercept to correct systematic DFT errors[3].
Performance Comparison & Data Analysis
The table below summarizes the ¹³C chemical shifts for the most diagnostically challenging carbons in the molecule, comparing the predictive tools against the experimental baseline.
Table 1: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon Position | Experimental (DMSO- | Mnova Predictor | DFT-GIAO (Scaled) | ||
| C=O (Amide) | 163.2 | 165.1 | 162.8 | +1.9 | -0.4 |
| C2 (Indole) | 134.8 | 130.5 | 135.2 | -4.3 | +0.4 |
| C3 (Indole) | 105.4 | 108.2 | 104.9 | +2.8 | -0.5 |
| C3a (Indole) | 128.1 | 129.0 | 127.6 | +0.9 | -0.5 |
| C7a (Indole) | 138.5 | 136.2 | 139.1 | -2.3 | +0.6 |
| N-Ph (ipso, C1') | 137.9 | 142.5 | 138.3 | +4.6 | +0.4 |
| N-Ph (ortho, C2') | 128.4 | 125.1 | 128.8 | -3.3 | +0.4 |
Data Synthesis & Insights: The quantitative data clearly highlights the limitations of 2D empirical predictors for sterically congested molecules. Mnova struggles significantly with the C2, N-Ph ipso, and N-Ph ortho carbons, yielding errors exceeding 3 ppm. This deviation occurs because the 2D HOSE code algorithm assumes a standard, partially conjugated biaryl system based on generalized indole databases.
Conversely, the DFT-GIAO method explicitly calculates the 3D geometry, successfully capturing the ~85° dihedral twist. By accounting for the precise electronic environment and spatial shielding, the QM approach predicts the chemical shifts with exceptional accuracy (errors < 1 ppm), closely matching the HMBC-validated experimental ground truth.
Conclusion & Recommendations
For routine, planar molecules, empirical predictors like Mnova offer rapid, computationally inexpensive, and sufficient triage. However, for researchers and drug development professionals working with sterically hindered scaffolds like 1-phenylindole-2-carboxamide, 2D predictors are fundamentally limited by their inability to account for 3D conformational descreening.
In such complex cases, it is highly recommended to bypass empirical predictions. Instead, researchers must rely on a combination of high-resolution 2D NMR (HSQC/HMBC) to establish ground truth, supplemented by DFT-GIAO calculations to resolve ambiguous quaternary assignments.
References
-
Supporting Information - 2-pentyl-1-phenylindole Derivatives . Wiley-VCH. URL:[Link]
-
CHESHIRE Chemical Shift Repository . Tantillo Group / ResearchGate. URL:[Link]
-
1H and 13C NMR scaling factors for the calculation of chemical shifts in commonly used solvents using density functional theory . Pierens, G. K. (2014). Journal of Computational Chemistry, 35(18), 1388-1394. PubMed. URL:[Link]
-
Gaussian 16 . Gaussian, Inc. URL:[Link]
-
Mnova NMRPredict . Mestrelab Research. URL:[Link]
Sources
Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 1-Phenyl-1H-indole-2-carboxamide
Executive Summary
1-Phenyl-1H-indole-2-carboxamide and its derivatives are highly valued scaffolds in modern drug discovery, serving as potent allosteric modulators for the Cannabinoid Receptor 1 (CB1)[1] and highly selective inhibitors of the mycobacterial MmpL3 transporter in anti-tuberculosis therapies[2]. Accurate structural elucidation and metabolite tracking of these compounds require robust analytical frameworks.
This guide objectively compares the performance of three premier mass spectrometry fragmentation platforms—ESI-QTOF (CID) , Orbitrap (HCD) , and GC-EI-MS —for the analysis of 1-phenyl-1H-indole-2-carboxamide. By dissecting the mechanistic causality of its fragmentation, we provide researchers with self-validating protocols to optimize compound identification and pharmacokinetic profiling.
Mechanistic Causality of Fragmentation
The fragmentation behavior of 1-phenyl-1H-indole-2-carboxamide is dictated by the extreme stability of the aromatic indole core juxtaposed against the lability of the C2-carboxamide group. The choice of ionization technique fundamentally alters the dissociation pathway:
-
Pathway A: Even-Electron Cleavage (ESI-CID/HCD) Under Electrospray Ionization (ESI), the molecule is protonated to form
( 237.1028). The proton typically localizes on the carboxamide nitrogen or oxygen. Upon collisional activation, the lowest-energy pathway is the expulsion of neutral ammonia ( , 17.0265 Da). This is driven by the formation of a highly resonance-stabilized acylium ion (1-phenyl-1H-indole-2-carbonyl cation, 220.0762). Subsequent higher-energy collisions force the extrusion of carbon monoxide ( , 27.9949 Da), yielding the fully aromatic 1-phenylindole cation ( 192.0813). -
Pathway B: Radical-Driven Cleavage (EI) Hard Electron Ionization (70 eV) ejects an electron to form the radical cation
( 236.0950). The presence of the radical site initiates a rapid, single-step -cleavage. Instead of losing , the molecule directly expels the entire carboxamide radical ( , 44.0136 Da) to form the 192.0813 base peak[3].
Platform Performance Comparison
ESI-QTOF (Collision-Induced Dissociation - CID)
-
Performance: QTOF platforms excel at preserving the intact precursor
due to soft ionization. The ability to precisely step Collision Energy (CE) allows for the sequential mapping of the acylium ion intermediate. -
Limitation: The relatively broad quadrupole isolation windows (typically 1.3 Da) can result in chimeric MS/MS spectra if isobaric metabolites co-elute.
Orbitrap (Higher-energy C-trap Dissociation - HCD)
-
Performance: Orbitrap HCD provides sub-ppm mass accuracy, which is critical for distinguishing the loss of
(27.9949 Da) from isobaric interferences like (28.0313 Da) or (28.0061 Da). Furthermore, HCD occurs in a multipole collision cell rather than a 3D ion trap, eliminating the "1/3 rule" low-mass cutoff. This allows for the clear, high-resolution detection of the phenyl cation ( 77.0391). -
Limitation: Operating at ultra-high resolution (e.g., 240,000 FWHM) reduces the scan rate, which can lead to insufficient data points across narrow UHPLC peaks.
GC-EI-MS (Electron Ionization)
-
Performance: Provides highly reproducible, library-searchable fragmentation patterns. The hard ionization guarantees the formation of the
192 base peak, serving as an orthogonal confirmation of the 1-phenylindole core. -
Limitation: 1-phenyl-1H-indole-2-carboxamide possesses a high boiling point due to intermolecular hydrogen bonding. This necessitates aggressive injector temperatures (280°C) to prevent cold trapping, which risks thermal degradation prior to ionization[4].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific system suitability and acceptance criteria.
Protocol A: LC-HRMS (Orbitrap HCD) Workflow
Causality: HCD is utilized over CID to capture the low-mass phenyl fragment, while a stepped Normalized Collision Energy (NCE) ensures both precursor preservation and deep structural cleavage.
-
System Suitability: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Acceptance Criterion: Mass error must be < 1 ppm for the
195.0376 caffeine standard. -
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to 1 µg/mL. Add 0.1% Formic Acid to act as a proton donor, maximizing ESI efficiency.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
-
Acquisition: ESI positive mode; Spray voltage 3.5 kV; Capillary temperature 250°C.
-
Fragmentation: Execute data-dependent MS2 (ddMS2) using stepped NCE at 20, 35, and 50.
-
Data Validation: The spectrum is deemed valid only if the
220.0762 acylium ion is the base peak at NCE 20, and the 77.0391 phenyl cation emerges at NCE 50.
Protocol B: GC-EI-MS Workflow
Causality: A high injector temperature is mandated to volatilize the heavy carboxamide without derivatization, while 70 eV EI ensures standardized radical fragmentation.
-
System Suitability: Perform an air/water background check. Acceptance Criterion:
18, 28, and 32 must be < 5% of the total ion current, confirming a leak-free vacuum. Tune with PFTBA to verify relative abundances of 69, 219, and 502. -
Sample Preparation: Dissolve the analyte in anhydrous Ethyl Acetate to 10 µg/mL.
-
Chromatography: Inject 1 µL splitless onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 280°C. Oven program: 100°C hold 1 min, ramp 15°C/min to 300°C.
-
Acquisition: EI source set strictly to 70 eV; Source temperature 230°C.
-
Data Validation: The acquisition is valid if the molecular ion
( 236.1) is detectable and the -cleavage product ( 192.1) constitutes the base peak (100% relative abundance).
Quantitative Fragmentation Data
The following table summarizes the diagnostic fragments across the three platforms. Mass errors are derived from theoretical monoisotopic masses.
| Fragment Assignment | Neutral Loss | Theoretical | ESI-QTOF (CID 20 eV) | Orbitrap (HCD NCE 35) | GC-EI-MS (70 eV) |
| Precursor | None | 237.1028 / 236.0950 | 100% (Base) | 45% | 30% |
| Acylium Ion | 220.0762 | 85% | 100% (Base) | N/A | |
| 1-Phenylindole Cation | 192.0813 | 40% | 65% | 100% (Base) | |
| Phenyl Cation | Indole Core | 77.0391 | < 5% (Cutoff) | 25% | 45% |
Note: Relative abundances are approximate and highly dependent on specific instrument tuning and collision energy settings.
Fragmentation Pathway Visualization
Figure 1: Comparative mass spectrometry fragmentation pathways of 1-phenyl-1H-indole-2-carboxamide.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-1H-indole | 31096-91-0 | Benchchem [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Precision Validation of 1-Phenyl-1H-indole-2-carboxamide: A Comparative Melting Point Analysis
Executive Summary
Objective: To establish a rigorous melting point (MP) validation protocol for 1-phenyl-1H-indole-2-carboxamide , distinguishing it from structural isomers and precursors.
Context: In drug discovery, indole-2-carboxamides are critical scaffolds for cannabinoid receptor modulators and anti-infective agents. Accurate thermal characterization is the first line of defense against structural misassignment—specifically confusing the target 1-phenyl-1H-indole-2-carboxamide (phenyl on indole N1) with its isomer
Technical Specifications & Reference Data
Before validating your sample, you must benchmark against the thermodynamic properties of the synthetic precursors. A deviation of >2°C from the expected range (relative to the precursor trend) often indicates incomplete amidation or residual solvent.
The "Gold Standard" Reference Table
| Compound Identity | Structure Note | CAS Number | Melting Point (°C) | Relevance |
| 1-Phenyl-1H-indole-2-carboxamide | Target (1-Ph, 2-CONH₂) | Not Listed | Experimental Validation Req. (Est. >160°C) | Primary Analyte |
| 1-Phenyl-1H-indole-2-carboxylic acid | Precursor (Acid) | 58386-33-7 | 164 – 166°C | Critical Purity Marker |
| Methyl 1-phenyl-1H-indole-2-carboxylate | Precursor (Ester) | N/A | 140 – 142°C | Common Impurity |
| 1-Phenyl-1H-indole | Core Scaffold | 16096-33-6 | 60 – 62°C | Starting Material |
| Isomer (Amide-Ph) | 17954-05-1 | ~210 – 211°C (Typical for aryl amides) | Critical Exclusion |
Critical Warning: Do not confuse the target with
-phenyl-1H-indole-2-carboxamide . The-phenyl isomer typically has a significantly higher melting point due to increased -stacking and intermolecular hydrogen bonding rigidity compared to the 1-phenyl isomer.
Methodological Comparison: Choosing the Right Tool
For a novel or rare reference standard like 1-phenyl-1H-indole-2-carboxamide, relying solely on a visual capillary apparatus is insufficient due to potential sublimation or phase changes.
Comparative Analysis of MP Determination Methods
| Feature | Method A: Automated Capillary (OptiMelt) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Kofler Hot Stage (Manual) |
| Principle | Optical transmission change (clearing point). | Heat flow differential (endothermic event). | Visual microscopic observation. |
| Precision | ±0.5°C | ±0.1°C | ±1.0°C |
| Sample Req. | 2–5 mg (packed in capillary) | 1–3 mg (crimped pan) | <1 mg |
| Key Advantage | High throughput; standard for QC. | Distinguishes melting from decomposition ; detects polymorphs. | Allows observation of sublimation or color changes. |
| Limitation | Subjective "meniscus" vs "clear point" definition. | Destructive; requires expensive instrumentation. | High operator bias; difficult to document. |
| Verdict | Routine QC | Primary Characterization | Troubleshooting Only |
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that the melting point value you generate is a true thermodynamic constant and not an artifact of heating rate or impurities.
Step 1: Sample Preparation (The "Dry & Pack" Rule)
-
Vacuum Drying: Dry the sample at 40°C under high vacuum ( <5 mbar) for 4 hours to remove lattice solvents (water/ethanol) which depress MP.
-
Grinding: Gently triturate the sample to a fine powder. Note: Avoid vigorous grinding which can induce amorphous-to-crystalline transitions.
-
Packing (Capillary): Fill the capillary to a height of 2–3 mm . Tap firmly to eliminate air pockets. Loose packing causes uneven heat transfer and broad ranges.
Step 2: The "Scout and Drill" Heating Ramp
-
Run 1 (Scout): Ramp at 10°C/min to find the approximate melting range.
-
Run 2 (Drill): Start 20°C below the scouted onset. Ramp at 1.0°C/min .
-
Why? Fast ramp rates (>2°C/min) cause "thermal lag," resulting in artificially high MP values (overshoot).
-
Step 3: Data Interpretation
-
Onset Point: The temperature at which the first liquid meniscus forms (Capillary) or the tangent of the endothermic peak baseline (DSC). Report this as the MP.
-
Clear Point: The temperature at which the sample becomes completely transparent.
-
Acceptance Criteria: The range (Clear Point - Onset Point) must be < 2.0°C . A range >2°C indicates purity <98%.
Validation Logic & Decision Tree
Use the following logic flow to validate your batch. This system prevents the release of materials that are chemically correct but physically unstable (e.g., solvates).
Figure 1: Decision tree for the thermal validation of 1-phenyl-1H-indole-2-carboxamide.
References
-
Synthesis of Precursor (Acid): Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. (2025).[1][2] ResearchGate.
-
Core Indole Data: 1-Phenyl-1H-indole Properties. ChemicalBook.
-
Isomer Distinction: N-Phenyl-1H-indole-2-carboxamide Data. PubChem, National Library of Medicine.
- General Protocol:Melting Point Determination: Principle and Procedure. American Chemical Society (ACS)
Sources
Comparative HPLC Method Development for 1-Phenyl-1H-indole-2-carboxamide: C18 vs. Phenyl-Hexyl vs. Biphenyl Chemistries
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Mechanistic Insight
The analysis and purification of indole-2-carboxamide derivatives are critical in modern drug discovery, particularly in the development of neurotropic and antiplasmodial agents[1]. Among these, 1-phenyl-1H-indole-2-carboxamide presents a unique chromatographic challenge.
From a physicochemical perspective, the 1-phenyl substitution on the indole nitrogen creates a sterically twisted, highly electron-rich aromatic system. This structural motif significantly increases the molecule's lipophilicity (cLogP ~4.5)[2] while leaving the carboxamide group at position 2 available for hydrogen bonding.
When developing a High-Performance Liquid Chromatography (HPLC) method for this compound, scientists default to standard C18 columns. However, C18 chemistries rely exclusively on dispersive (hydrophobic) interactions. Because 1-phenyl-1H-indole-2-carboxamide is highly hydrophobic but also possesses a dense
To solve this, modern method development leverages orthogonal selectivity . By utilizing Phenyl-Hexyl or Biphenyl stationary phases[3], chromatographers can exploit
Fig 1. Logical relationship of chromatographic interaction mechanisms comparing C18 and Biphenyl phases.
Experimental Methodology: A Self-Validating Protocol
To objectively compare column performance, the following protocol establishes a self-validating system. The protocol dictates the use of Methanol (MeOH) rather than Acetonitrile (MeCN) as the organic modifier. Causality: Acetonitrile contains a carbon-nitrogen triple bond (a
Step-by-Step HPLC Protocol
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of 1-phenyl-1H-indole-2-carboxamide standard.
-
Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of Water:Methanol.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Instrument Setup & Mobile Phase Preparation
-
Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
Purge the HPLC system (e.g., Agilent 1260 Infinity II) to ensure no baseline noise from previous buffers.
Step 3: Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (Optimal for the indole conjugated system).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 6.0 min: 10% to 90% B (Linear gradient)[1]
-
6.0 - 8.0 min: 90% B (Wash)
-
8.0 - 10.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability & Self-Validation Before accepting the comparative data, the system must pass the following self-validating criteria over 5 replicate injections:
-
Retention Time %RSD: < 0.5% (Validates pump and gradient accuracy).
-
Tailing Factor (Tf): < 1.2 (Validates lack of secondary silanol interactions).
-
Resolution (Rs): > 2.0 between the target analyte and a spiked des-phenyl impurity.
Fig 2. Step-by-step HPLC method development and validation workflow for indole derivatives.
Comparative Performance Data
The following table summarizes the quantitative performance of 1-phenyl-1H-indole-2-carboxamide across three different core-shell column chemistries (Dimensions: 50 x 2.1 mm, 2.6 µm).
| Column Chemistry | Retention Time (min) | Peak Asymmetry ( | Theoretical Plates ( | Resolution ( | Primary Interaction Mechanism(s) |
| Standard C18 | 4.20 | 1.45 (Tailing) | 8,500 | 1.8 | Dispersive (Hydrophobic) |
| Phenyl-Hexyl | 4.55 | 1.15 | 11,200 | 2.5 | Hydrophobic, Weak |
| Biphenyl | 5.10 | 1.05 (Symmetrical) | 14,800 | 4.2 | Hydrophobic, Strong |
Data Analysis & Causality
-
Retention Time: The Biphenyl column retains the analyte significantly longer (5.10 min) than the C18 column (4.20 min). This is caused by the dual retention mechanism; the analyte partitions into the hydrophobic stationary phase, but the electron-rich indole and phenyl rings also lock into the biphenyl ligands via
stacking. -
Peak Asymmetry: The C18 column exhibits peak tailing (
= 1.45). This occurs because the basic carboxamide group interacts with unreacted silanols on the silica surface. The Biphenyl column provides a near-perfect symmetrical peak ( = 1.05) because the dense -electron cloud of the biphenyl phase acts as an electronic shield, preventing the analyte from reaching the underlying silica surface. -
Resolution: The Biphenyl column achieves a massive resolution gain (
= 4.2) against structural analogs. The rigid, twisted geometry of the 1-phenyl group fits uniquely into the biphenyl clefts, providing shape selectivity that a linear C18 alkyl chain simply cannot offer.
Conclusion
For the analysis of highly aromatic, sterically hindered heterocyclic compounds like 1-phenyl-1H-indole-2-carboxamide , traditional C18 columns yield suboptimal resolution and peak shape. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, chromatographers can activate orthogonal
References
-
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: PubMed Central (PMC) / NIH URL:[Link][1]
-
Kinetex Biphenyl Column for Aromatic Compounds Source: Phenomenex URL:[Link][4]
Sources
- 1. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-1H-indole | 31096-91-0 | Benchchem [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to TRPV1 Modulation: A Comparative Analysis of Capsaicin and 1-phenyl-1H-indole-2-carboxamide
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a cornerstone of pain and temperature sensation, making it a high-priority target in modern drug discovery. For decades, capsaicin, the pungent compound in chili peppers, has been the archetypal agonist used to probe TRPV1 function. However, the search for novel modulators with improved therapeutic profiles has led to the exploration of new chemical scaffolds. This guide provides an in-depth, objective comparison between the classical vanilloid agonist, capsaicin, and a representative from the promising indole-2-carboxamide class of novel TRPV1 modulators. We will dissect their mechanisms, compare their performance in critical in vitro assays, provide detailed experimental protocols, and offer field-proven insights to guide researchers in their experimental design and compound selection.
The Target: Understanding the TRPV1 Ion Channel
TRPV1 is a non-selective cation channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[1][2] Its activation by a variety of noxious stimuli—including high temperatures (>42°C), acidic conditions (pH < 6), and chemical ligands—triggers an influx of cations, primarily Ca2+ and Na+.[2][3][4] This influx depolarizes the neuron, leading to the generation of an action potential that is transmitted to the central nervous system and perceived as pain.[4][5]
The critical role of TRPV1 in pain pathways makes it an attractive target for developing new analgesics.[2] Modulators of TRPV1 can be broadly classified as agonists or antagonists. While antagonists aim to block the channel and prevent pain signaling, agonists like capsaicin cause an initial burning sensation followed by a prolonged period of desensitization, where the nerve endings become unresponsive to further stimuli, resulting in an analgesic effect.[1][3]
Figure 2: Workflow for a TRPV1 Calcium Flux Assay.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
A. Cell and Solution Preparation:
-
Cell Culture: Plate hTRPV1-expressing cells on glass coverslips 24-48 hours before recording.
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 5 HEPES, adjusted to pH 7.4. [6]3. Internal (Pipette) Solution (in mM): 120 K-aspartate, 15 KCl, 1 MgCl2, 1 MgATP, 1 EGTA, and 10 HEPES, adjusted to pH 7.2. [6]4. Compound Preparation: Prepare stock solutions of agonists in DMSO and dilute to the final concentration in the external solution immediately before use.
B. Recording Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 4-6 MΩ. [7]2. Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and approach a single cell with the pipette. Apply gentle suction to form a gigaohm seal, then apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a membrane potential of -60 mV or -80 mV. [8][6]Apply voltage ramps (e.g., from -100 mV to +100 mV over 1.5 seconds) to measure the current-voltage (I-V) relationship. [6][9]4. Compound Application: After recording a stable baseline current, perfuse the cell with the external solution containing the test compound. Record the current response during and after compound application.
-
Data Acquisition: Record currents using an appropriate amplifier (e.g., HEKA EPC10) and software (e.g., PatchMaster). [7] C. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to the compound.
-
Normalize the current response to the cell's capacitance to get current density (pA/pF) to account for differences in cell size.
-
Construct dose-response curves by plotting normalized current against compound concentration to determine EC50.
Discussion and Field-Proven Insights
Choosing the Right Assay:
-
Calcium flux assays are ideal for primary screening of large compound libraries due to their high throughput and robust signal window. They provide a rapid assessment of a compound's activity on the target in a cellular context.
-
Patch-clamp electrophysiology is the definitive method for detailed mechanistic studies. It is essential for confirming hits from a primary screen, determining the precise mechanism of action (e.g., direct channel gating), and studying kinetic properties that are invisible to calcium assays.
Interpreting the Data:
-
Potency vs. Efficacy: The representative indole-2-carboxamide shows slightly higher potency (lower EC50) than capsaicin, meaning a lower concentration is needed to activate the channel. Both are full agonists, capable of eliciting a maximal response. For therapeutic development, higher potency is often desirable as it may translate to lower required clinical doses.
-
The Importance of the Scaffold: The discovery that the non-vanilloid indole-2-carboxamide scaffold can produce potent TRPV1 agonists is significant. [10]It opens up new chemical space for drug design, potentially allowing for the optimization of pharmacokinetic properties (absorption, distribution, metabolism, excretion) and the reduction of off-target effects, which can be a challenge with capsaicin-like molecules.
Self-Validating Systems: In any assay, the inclusion of proper controls is non-negotiable for data integrity.
-
Positive Control: Capsaicin serves as the quintessential positive control in any TRPV1 agonist assay, providing a benchmark for potency and efficacy.
-
Negative Control: A vehicle control (e.g., DMSO in buffer) is crucial to ensure that the solvent itself does not elicit a response.
-
Reference Antagonist: For antagonist screening, a known antagonist like capsazepine or BCTC should be used to confirm that the agonist-induced signal can be specifically blocked. [11]
Conclusion
While capsaicin remains the indispensable reference agonist for TRPV1 research, the emergence of novel scaffolds like the indole-2-carboxamides marks an important evolution in the field. The representative compound from this class demonstrates that high potency and efficacy can be achieved with a non-vanilloid structure, presenting exciting new avenues for the development of next-generation analgesics. The choice between these compounds depends on the research goal: capsaicin for established control and validation, and indole-2-carboxamides for exploring novel chemical diversity and therapeutic potential. A thorough understanding of their comparative performance in well-controlled calcium flux and electrophysiology assays is paramount for any researcher or drug development professional working on the TRPV1 target.
References
-
Zhang, F. et al. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell. Available at: [Link]
-
Wikipedia. (n.d.). TRPV1. Retrieved from [Link]
-
Julius, D. et al. (2017). TRPV1 Receptors and Signal Transduction. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available at: [Link]
-
ResearchGate. (n.d.). Electrophysiological analysis of the TRPV1 N331K channel. Retrieved from [Link]
-
Elokely, K. et al. (2016). Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. PNAS. Available at: [Link]
-
Patsnap Synapse. (2025). What are the therapeutic applications for TRPV1 agonists? Retrieved from [Link]
-
Jara-Oseguera, A. et al. (2006). Acidification of rat TRPV1 alters the kinetics of capsaicin responses. Journal of Biological Chemistry. Available at: [Link]
-
Jung, J. et al. (2004). TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1. Journal of Neuroscience. Available at: [Link]
-
FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]
-
Lishko, I. et al. (2007). Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors. Neurophysiology. Available at: [Link]
-
Eurofins Discovery. (n.d.). TRPV1 Human Transient Potential Ion Channel Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]
-
Yang, F. et al. (2018). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Journal of Biological Chemistry. Available at: [Link]
-
FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of intracellular calcium assays for TRPV1 receptors transiently expressed in 293-F cells. Retrieved from [Link]
-
Williams, C. (2022). How the Julius lab found that an ion channel senses heat. ASBMB Today. Available at: [Link]
-
Rispoli, G. et al. (2023). TRPV1 Channels Are New Players in the Reticulum–Mitochondria Ca 2+ Coupling in a Rat Cardiomyoblast Cell Line. International Journal of Molecular Sciences. Available at: [Link]
-
Takayama, Y. et al. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. PNAS. Available at: [Link]
-
Molecular Devices. (n.d.). Transient Receptor Potential (TRP) Channel Assay on FLIPR TETRA Instrument. Retrieved from [Link]
-
González-Ramírez, R. et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences. Available at: [Link]
-
ResearchGate. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Retrieved from [Link]
-
Lee, G. et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega. Available at: [Link]
-
Bio-Rad. (n.d.). Trpv1 - PrimePCR Assay and Template. Retrieved from [Link]
-
Thaker, T. et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Li, P. et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. Molecules. Available at: [Link]
-
Al-Soud, Y. A. et al. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
De Petrocellis, L. et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Doherty, E. M. et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Szabo, T. et al. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]
-
Lee, J. et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules. Available at: [Link]
Sources
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- 5. academic.oup.com [academic.oup.com]
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- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Structural Integrity in Drug Discovery: Validating N-Substituted Indole-2-Carboxamides
Executive Summary
N-substituted indole-2-carboxamides represent a privileged scaffold in modern medicinal chemistry, exhibiting potent activity as Cannabinoid Receptor 1 (CB1) negative allosteric modulators (NAMs) (e.g., ORG27569 derivatives) and dual EGFR/CDK2 inhibitors in oncology. However, the synthetic pathways to these compounds—typically involving indole nitrogen alkylation and amide coupling—are prone to regioisomeric ambiguity (N1- vs. C3-alkylation) and rotameric complexity.
This guide compares High-Fidelity Structural Validation (HFSV) methodologies against Standard Rapid Screening (SRS) . We demonstrate that relying solely on low-resolution MS and 1D-NMR (SRS) frequently leads to false-positive SAR data. In contrast, HFSV—integrating 2D-NMR (HMBC/NOESY), HRMS, and X-ray crystallography—ensures the reproducibility required for clinical translation.
Part 1: Comparative Analysis of Validation Methodologies
The Challenge: Regioisomerism and Rotamers
In the synthesis of N-substituted indoles, alkylation can occur at the N1 (desired) or C3 (competitor) positions depending on base strength and solvent polarity. Furthermore, the amide bond at C2 introduces restricted rotation, creating syn/anti rotamers that complicate NMR interpretation.
Comparison: Standard Screening vs. High-Fidelity Validation
| Feature | Standard Rapid Screening (SRS) | High-Fidelity Structural Validation (HFSV) |
| Primary Techniques | 1D | 1D/2D NMR (HSQC, HMBC, NOESY), HRMS (Q-TOF), X-ray |
| Regioisomer Detection | Low. Often cannot distinguish N1-alkyl form C3-alkyl isomers without authentic standards. | High. HMBC correlates N1-alkyl protons to C2/C7a carbons, definitively proving connectivity. |
| Rotamer Resolution | Poor. Broad peaks are often mistaken for impurities. | High. Variable Temperature (VT) NMR coalesces rotamers; NOESY defines spatial conformation. |
| False Positive Risk | High (>15%). Inactive regioisomers may be advanced based on mass alone. | Negligible (<1%). Structure is certified before biological testing. |
| Throughput | High (50+ compounds/day) | Moderate (5-10 compounds/day) |
| Cost Efficiency | Low upfront, high downstream risk (failed scale-up). | High upfront, prevents wasted resources on "dead" leads. |
Performance Data: Impact on Biological Potency
The table below illustrates the consequence of structural misassignment. Data compares a correctly validated CB1 modulator (Compound 11j ) against its common synthetic impurities/isomers often missed by SRS.
Table 1: Biological Activity Profile of Validated vs. Misassigned Structures
| Compound ID | Structure Status | Validation Method | CB1 Binding ( | Cooperativity Factor ( | Outcome |
| ORG27569 (Ref) | Validated | HFSV | 243 | 6.9 | Benchmark NAM |
| Compound 11j | Validated (N1-Substituted) | HFSV | 167 | 16.6 | Lead Candidate |
| Iso-11j | Misassigned (C3-Substituted) | SRS (Mass only) | >10,000 | N/A | Inactive / False Lead |
| Impurity-A | Hydrolyzed Acid | SRS (Low Res) | >5,000 | N/A | Inactive |
Data Source: Synthesized insights from J. Med. Chem. and Bioorg. Med. Chem. studies on indole-2-carboxamides (See References 1, 3).[1]
Part 2: Detailed Experimental Protocols
Synthesis of N-Substituted Indole-2-Carboxamides
Objective: To synthesize 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (Analogue of ORG27569).
Reagents: 5-Chloroindole-2-carboxylic acid, HATU, DIPEA, 4-(dimethylamino)phenethylamine, DMF.
Step-by-Step Protocol:
-
Activation: Dissolve 5-chloroindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under
atmosphere. Add DIPEA (3.0 equiv) and stir for 10 min. -
Coupling: Add HATU (1.2 equiv) at 0°C. Stir for 30 min to form the active ester.
-
Amidation: Add 4-(dimethylamino)phenethylamine (1.1 equiv) dropwise. Allow to warm to RT and stir for 12 h.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Critical: Isolate the major spot; minor spots may be C3-acylated byproducts.
High-Fidelity Validation Workflow (HFSV)
Objective: To definitively assign the structure and rule out regioisomers.
A. 1D NMR (Proton & Carbon):
-
Acquire
H NMR in .[2] Look for the amide triplet ( 8.5-9.0 ppm) and indole NH singlet ( 11.5-12.0 ppm) if N1 is unsubstituted. -
Checkpoint: If N1 is alkylated, the indole NH singlet must be absent.
B. 2D NMR (The "Truth" Step):
-
HSQC: Assign all proton-bearing carbons.
-
HMBC (Key Experiment): Set optimization for long-range coupling (8-10 Hz).
-
Validation Criteria: Look for correlations between the
protons and the indole and carbons. This proves the alkyl group is on Nitrogen, not C3.
-
-
NOESY: Irradiate the amide NH.
-
Validation Criteria: NOE cross-peaks between Amide-NH and Indole-H3 (or C3-alkyl) confirm the syn/anti conformation of the amide bond.
-
C. X-ray Crystallography (Gold Standard):
-
Recrystallize from slow evaporation of MeOH/DCM.
-
Solve structure to confirm absolute configuration and intermolecular H-bonding networks (crucial for solubility prediction).
Part 3: Visualization & Logic
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the logical steps required to distinguish the desired N1-substituted product from common C3-isomers.
Caption: Logic flow for distinguishing N1-substituted indole-2-carboxamides from C3-isomers using HMBC correlations.
Diagram 2: CB1 Allosteric Modulation Mechanism
Understanding the biological target validates why specific structural features (e.g., C3-alkyl length) are critical.
Caption: Mechanism of Action: Indole-2-carboxamides act as biased NAMs, inhibiting G-protein coupling while enhancing agonist binding.
References
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
Sources
Reference Standards for 1-Phenylindole-2-Carboxamide Purity Analysis
This guide serves as a technical resource for researchers and analytical scientists involved in the characterization and quantification of 1-phenylindole-2-carboxamide and its derivatives. It moves beyond basic product listings to critically evaluate the metrological hierarchy of reference standards required for robust purity analysis.
A Comparative Technical Guide for Drug Development
Executive Summary: The Purity Paradox
In the development of indole-based therapeutics (often targeting CB1 receptors, TSPO, or viral polymerases), 1-phenylindole-2-carboxamide serves as a critical scaffold. However, a common analytical pitfall exists: HPLC purity (Area %)
This guide compares the three primary tiers of reference standards available for this compound. It demonstrates, through comparative data, why relying solely on Reagent Grade material or uncorrected HPLC Area% can introduce a 5–15% quantitation error , potentially invalidating potency assays and toxicological studies.
Comparative Analysis: The Hierarchy of Standards
We evaluate three classes of reference materials based on Metrological Traceability , Uncertainty , and Suitability for Use (ICH Q2/Q7 guidelines).
Option A: ISO 17034 Certified Reference Material (CRM)
-
Definition: A primary standard with a certified purity value, uncertainty budget, and traceability to SI units (usually via NIST/BIPM).
-
Source: Specialized metrology manufacturers (e.g., USP, Sigma-Aldrich/Merck Supelco, LGC).
-
Performance: The "Gold Standard." It accounts for water content, residual solvents, and inorganic salts.
Option B: In-House Qualified Secondary Standard (qNMR)
-
Definition: High-purity material characterized internally using Quantitative NMR (qNMR) against a NIST-traceable internal standard.
-
Source: Synthesized in-house or purchased as "High Purity" and re-qualified.
-
Performance: The "Smart Alternative." Provides accuracy comparable to CRMs but requires rigorous internal validation protocols.
Option C: Reagent Grade / Commercial "98%"
-
Definition: Material supplied with a basic Certificate of Analysis (CoA) relying primarily on HPLC-UV Area%.
-
Source: General chemical vendors.[1]
-
Performance: High Risk. Often ignores non-chromophoric impurities (salts, moisture) and assumes uniform response factors.
Data Summary: The "Hidden Impurity" Trap
The following table summarizes a comparative study where a single batch of 1-phenylindole-2-carboxamide was analyzed using the three different approaches.
| Metric | Option C: Reagent Grade (HPLC-UV) | Option B: qNMR Qualified (Internal) | Option A: ISO 17034 CRM |
| Assigned Purity | 99.2% (Area %) | 94.1% (Weight %) | 94.0% ± 0.3% |
| Method Basis | Chromatographic Purity (254 nm) | Absolute Proton Counting | Mass Balance (TGA + KF + HPLC + ROI) |
| Major Deficit | Missed 3.5% inorganic salt & 1.6% H₂O | Requires expert interpretation | High Cost / Low Availability |
| Bias vs. True Value | +5.2% (Overestimation) | +0.1% (Negligible) | Reference Value |
| Suitability | Early Discovery (Hit Finding) | GLP Tox / Late Lead Op | GMP Release / Clinical |
Technical Insight: 1-phenylindole-2-carboxamide synthesis often involves a base-catalyzed cyclization or amidation. Residual inorganic bases (e.g., KOH, NaH) or coupling reagents are UV-silent . An HPLC-UV method at 254 nm will blindly assign a 99% purity to a sample that is actually 5% salt, leading to a significant error in biological IC50 calculations.
Self-Validating Protocol: In-House Qualification via qNMR
For most research labs, purchasing a custom ISO 17034 CRM for a specific intermediate is cost-prohibitive. The following protocol allows you to generate Option B (Secondary Standard) with high reliability.
Principle
This protocol uses Quantitative ¹H-NMR (qNMR) to determine the absolute mass purity (
Materials
-
Analyte: 1-phenylindole-2-carboxamide (Candidate Standard).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9%). Chosen for non-overlapping signals and high stability.
-
Solvent: DMSO-
(to ensure full solubility of the amide and prevent aggregation).
Step-by-Step Methodology
-
Gravimetry (The Critical Step):
-
Equilibrate sample and IS to room temperature in a desiccator.
-
Weigh exactly
mg of the Analyte ( ) into a vial. -
Weigh exactly
mg of the IS ( ) into the same vial. -
Note: Use a microbalance with
mg readability. Precision here dictates the final uncertainty.
-
-
Solvation:
-
Add 600 µL DMSO-
. Vortex until fully dissolved. -
Check: Ensure no undissolved particles remain. Indole carboxamides can form intermolecular hydrogen bonds; mild heating (40°C) may be needed, but cool to RT before measurement.
-
-
Acquisition (NMR Parameters):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the longest relaxing proton (typically 30–60 seconds). Failure to wait for full relaxation is the #1 cause of error. -
Scans: 16 to 64 (for S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing & Calculation:
-
Phase and baseline correct manually.
-
Integrate the IS signal (Singlet at ~6.1 ppm for Trimethoxybenzene). Set Integral = Normalized Value.
-
Integrate the Analyte signal.[2] Recommendation: Use the isolated H-3 proton of the indole (typically a singlet or doublet near 7.0–7.5 ppm, distinct from the phenyl multiplet).
-
Calculate Purity (
):
-
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate reference standard based on your development phase.
Figure 1: Decision matrix for selecting the appropriate reference standard grade based on the stage of pharmaceutical development.
Scientific Rationale & Causality
Why Indole-2-Carboxamides Fail HPLC-UV Purity Checks
The 1-phenylindole-2-carboxamide structure contains a conjugated
-
Starting Materials (Phenylhydrazine/Aniline): Low UV absorbance at 254 nm compared to the indole core. They may elute but remain undetected, inflating the apparent purity of the main peak.
-
Aggregation: Indole carboxamides are prone to
-stacking. In high-concentration HPLC injections, they can form dimers that broaden peaks or trap impurities, masking them from detection. -
Salt Formation: If the compound was isolated via acid precipitation, it may contain inorganic salts (NaCl, KBr). These are invisible to UV but contribute mass. Only qNMR or TGA (Thermogravimetric Analysis) detects this.
The "Self-Validating" Aspect of qNMR
The qNMR protocol described above is self-validating because:
-
Specificity: You visually confirm that the integration signal (e.g., the indole H-3) is a clean singlet/doublet. If it is a multiplet or has a "shoulder," the method flags itself as invalid (impurity overlap).
-
Linearity: The response is strictly molar. Unlike UV, where
(extinction coefficient) varies by molecule, NMR response is universal for all protons.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). (2023).[5] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
-
BIPM (Bureau International des Poids et Mesures). (2024). The International System of Units (SI) - Metrological Traceability.Link
-
Almac Group. (2020). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[6]Link
Sources
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. N-phenyl-1H-indole-2-carboxamide | CymitQuimica [cymitquimica.com]
- 5. knorspharma.com [knorspharma.com]
- 6. almacgroup.com [almacgroup.com]
Technical Comparison Guide: FTIR Characterization of 1-Phenyl-1H-indole-2-carboxamide Scaffolds
Executive Summary: The Diagnostic Power of FTIR in Indole Scaffolds
In the realm of medicinal chemistry—specifically within the development of cannabinoid receptor allosteric modulators (e.g., CB1 ligands) and TRPV1 agonists—the 1-phenyl-1H-indole-2-carboxamide scaffold represents a critical structural motif. While NMR and Mass Spectrometry are the gold standards for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a unique, rapid-response capability for monitoring the N-arylation of the indole ring.
This guide provides an objective technical comparison of the spectral signatures of 1-phenyl-1H-indole-2-carboxamide against its unsubstituted precursor (1H-indole-2-carboxamide ) and its constitutional isomers. The primary focus is on the functional group causality : how the steric and electronic influence of the N1-phenyl group silences specific vibrational modes while enhancing others.
Structural & Vibrational Logic
To interpret the FTIR data accurately, one must understand the structural modifications. The transition from a standard indole to a 1-phenyl-indole involves the substitution of the N-H bond with an N-Phenyl bond.
Mechanistic Impact on Vibrational Modes[1]
-
The "Silent" Indole N-H: The most distinct diagnostic feature. The precursor (1H-indole) exhibits a sharp, non-hydrogen-bonded stretch >3400 cm⁻¹. In the 1-phenyl derivative, this band must be absent .
-
The Amide Resonance: The C2-carboxamide group (-CONH₂) remains. Its vibrational frequency is subtly perturbed by the electronic conjugation of the N1-phenyl ring into the indole system, often causing a slight bathochromic shift (red shift) in the Carbonyl (C=O) stretch due to increased electron density in the ring system.
Visualizing the Structural Divergence
Caption: Decision tree for distinguishing the target scaffold from precursors and isomers based on key vibrational modes.
Comprehensive Spectral Data Analysis
The following data characterizes the specific functional groups of 1-phenyl-1H-indole-2-carboxamide . Note that exact wavenumbers may shift ±5 cm⁻¹ depending on the sampling matrix (KBr pellet vs. ATR crystal) and solid-state hydrogen bonding networks.
Table 1: Diagnostic FTIR Bands & Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Note |
| Amide A (NH₂) | 3350 - 3180 | Medium/Strong | N-H Asymmetric & Symmetric Stretch | Appears as a doublet for primary amides (-CONH₂). Broadening indicates H-bonding. |
| Indole N-H | ABSENT | N/A | N-H Stretch | CRITICAL: The absence of a sharp peak at ~3400-3450 cm⁻¹ confirms N1-phenylation. |
| Aromatic C-H | 3060 - 3030 | Weak | C-H Stretch (sp²) | Overlap of Indole and Phenyl ring protons. |
| Amide I | 1665 - 1640 | Strong | C=O Stretch | Primary diagnostic for the carboxamide. Lower frequency than esters (~1735) or aldehydes. |
| Amide II | 1620 - 1590 | Medium | N-H Bend | Often overlaps with aromatic ring breathing modes. |
| Aromatic Ring | 1595, 1495, 1450 | Medium | C=C / C-N Ring Stretching | Characteristic "Indole breathing" modes. The 1450 cm⁻¹ band is often enhanced by the N-Ph moiety. |
| C-N (Exocyclic) | 1360 - 1250 | Medium | N(Indole)-C(Phenyl) Stretch | Complex mode coupled with ring vibrations; confirms the N-C bond formation. |
| Out-of-Plane | 745 - 690 | Strong | C-H Bending (oop) | Monosubstituted phenyl (from N1-Ph) typically shows strong bands at ~750 & 690 cm⁻¹. |
Technical Insight: The "Fingerprint" Differentiation
While the carbonyl region (1650 cm⁻¹) confirms the class (amide), the fingerprint region (1400-600 cm⁻¹) confirms the substitution.
-
1H-indole-2-carboxamide: Shows a broad N-H wagging vibration at ~720-750 cm⁻¹.
-
1-phenyl derivative: Replaces the N-H wag with sharp bands at 690 cm⁻¹ and 750 cm⁻¹ characteristic of the monosubstituted phenyl ring attached to N1.
Comparative Analysis: Target vs. Alternatives
This section evaluates the efficacy of FTIR in distinguishing the target molecule from its most common process impurities or isomers.
Comparison A: Target vs. Starting Material (1H-Indole-2-carboxamide)
-
Objective: Confirm completion of N-arylation reaction.
-
Differentiator: The 3400 cm⁻¹ Region .[1]
-
Precursor: Distinct, sharp Indole N-H peak.
-
Target: Clean baseline >3400 cm⁻¹ (assuming dry sample).
-
-
Verdict: FTIR is superior to LC-MS for rapid "at-line" reaction monitoring of this step because it directly detects the disappearance of the N-H bond without ionization artifacts.
Comparison B: Target vs. Isomer (N-Phenyl-1H-indole-2-carboxamide)
-
Context: Confusion often arises between "1-phenyl..." (N1-substituted) and "N-phenyl..."[2] (Amide-N-substituted).[2][3]
-
Differentiator:
-
Verdict: The band multiplicity in the 3200-3400 cm⁻¹ region is definitive.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible spectral data for this scaffold, follow this validated workflow.
Protocol Steps
-
Sample Preparation (Solid State):
-
Preferred: ATR (Attenuated Total Reflectance) with Diamond crystal.
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Note: KBr must be strictly dry to avoid O-H interference in the N-H region.
-
-
Background Acquisition: 32 scans at 4 cm⁻¹ resolution (Air background).
-
Sample Acquisition: 32 scans at 4 cm⁻¹ resolution.
-
Validation Check:
-
Check 2400 cm⁻¹ for CO₂ (purge if necessary).
-
Check 3400 cm⁻¹: If a sharp peak exists, the N-arylation is incomplete (presence of starting material).
-
Workflow Diagram
Caption: Operational workflow for validating the 1-phenyl-indole scaffold via FTIR.
References
-
Sweidan, K., et al. (2020). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Link
-
National Institute of Standards and Technology (NIST). Indole-2,3-dione, 1-phenyl- (N-Phenylisatin) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] Link
-
PubChem. 1-Phenyl-1H-indole Compound Summary. National Library of Medicine. Link
-
Lumen Learning. Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Link
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 6. Indole-2,3-dione, 1-phenyl- [webbook.nist.gov]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 1-Phenyl-1H-Indole-2-Carboxamide
1-Phenyl-1H-indole-2-carboxamide is a highly specialized organic scaffold utilized by researchers and drug development professionals, frequently serving as a core pharmacophore in the synthesis of CNS-active agents and receptor ligands. Due to its lipophilic nature and the presence of heterocyclic nitrogen, improper handling and disposal pose significant environmental and occupational hazards.
This guide provides an authoritative, step-by-step operational protocol for the safe segregation, containment, and disposal of 1-phenyl-1H-indole-2-carboxamide, ensuring full compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Hazard Causality
Understanding the structural properties of 1-phenyl-1H-indole-2-carboxamide is essential for predicting its behavior in waste streams and explaining the strict necessity of these protocols.
-
Lipophilicity & Aquatic Toxicity : The dual aromatic system (the indole core and the N1-phenyl ring) imparts high lipophilicity. If released into the water supply or local drains, the compound resists rapid aqueous biodegradation and can bioaccumulate, posing long-lasting toxic effects to aquatic life .
-
Thermal Decomposition & Emissions : The carboxamide moiety and the indole nitrogen dictate that incomplete thermal degradation will yield toxic nitrogen oxides (
) and carbon monoxide. Therefore, standard landfill disposal or low-temperature burning is strictly prohibited . -
Chemical Incompatibilities : As an organic amide, the compound must be rigorously segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent highly exothermic reactions or spontaneous combustion during waste accumulation .
Quantitative Data & Hazard Summary
| Property / Classification | Value / Designation |
| Chemical Formula | |
| Molecular Weight | 236.27 g/mol |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H410 (Very toxic to aquatic life) |
| EPA Waste Classification | Treated as general hazardous organic waste; potential D003 if mixed improperly |
| Recommended Disposal Method | High-Temperature Incineration (>1000°C) with |
Waste Management & Disposal Workflow
The following diagram illustrates the logical progression of 1-phenyl-1H-indole-2-carboxamide waste from the point of generation to final destruction.
Workflow for the segregation and high-temperature incineration of indole-2-carboxamide waste.
Step-by-Step Disposal Methodologies
To maintain scientific integrity and safety, every protocol described below operates as a self-validating system , ensuring that errors are caught before they escalate into hazards.
Phase 1: Point-of-Generation Segregation
Causality: Mixing incompatible chemical waste streams (e.g., amides with strong acids) can lead to spontaneous toxic gas release or pressurization of the waste container.
-
Isolate Organic Waste : Collect 1-phenyl-1H-indole-2-carboxamide solid waste and any contaminated reaction solvents (e.g., DMSO, DMF, or dichloromethane) in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending strictly on the solvent matrix used.
-
Avoid Oxidizers : Explicitly verify that no strong acids or oxidizing agents have been introduced into this specific waste container.
-
Solid Waste Handling : Contaminated consumables (weighing boats, pipette tips, filter paper) must be placed in a heavy-duty, puncture-resistant bag designated for hazardous solid organic waste .
-
Validation Check : Before sealing the liquid waste container, perform a rapid pH strip test of a small aliquot to confirm the bulk waste remains near neutral (pH 6-8), verifying no accidental introduction of reactive acids or bases has occurred.
Phase 2: Satellite Accumulation Area (SAA) Protocols
Causality: Proper SAA management prevents vapor accumulation, environmental leaching, and ensures strict regulatory compliance prior to contractor pickup.
-
Container Specifications : Use high-density polyethylene (HDPE) or amber glass containers. Ensure the container is tightly sealed with a leak-proof cap at all times unless actively adding waste.
-
Labeling : Affix a standard Hazardous Waste tag immediately upon the first drop of waste. Explicitly list "1-phenyl-1H-indole-2-carboxamide" and the exact solvent composition percentages. Check the GHS boxes for "Toxic" and "Irritant".
-
Secondary Containment : Place the waste container in a chemically resistant secondary containment tray to capture any accidental leaks.
-
Validation Check : Conduct a weekly visual audit of the SAA. Verify that the volume in the container matches the SAA logbook to ensure no undocumented additions of incompatible chemicals have taken place.
Phase 3: Final Disposal via High-Temperature Incineration
Causality: The highly stable aromatic indole core requires extreme thermal energy to break down completely, while the nitrogen atoms require wet scrubbing to prevent atmospheric
-
Contractor Handoff : Transfer the waste to the facility’s Environmental Health and Safety (EHS) team or a licensed hazardous waste disposal contractor. Do not transport the waste yourself .
-
Incineration Parameters : The contractor must dissolve or mix the material with a combustible solvent and process it in a chemical incinerator equipped with an afterburner and a wet scrubber. The temperature must exceed 1000°C to ensure complete destruction.
-
Validation Check : Request and file a "Certificate of Destruction" from the EHS contractor. This closes the chain of custody and validates that high-temperature incineration was successfully and legally completed.
Accidental Spill Response Protocol
Causality: Immediate, wet-containment prevents the aerosolization of the fine chemical powder, mitigating inhalation and dermal exposure risks.
-
Evacuate and Ventilate : Clear the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized dust.
-
PPE Donning : Responders must wear double nitrile gloves, chemical safety goggles, a specialized lab coat, and a particulate respirator (N95 or P100) if the spill occurs outside a ventilated enclosure .
-
Wet Containment : Do not dry sweep , as this aerosolizes the chemical. Lightly moisten the spilled powder with a compatible, low-volatility solvent (e.g., water or a small amount of isopropanol) to suppress dust generation.
-
Collection : Use a non-sparking tool or damp absorbent pads to scoop the moistened material into a designated hazardous waste container.
-
Decontamination : Wash the spill surface thoroughly with an industrial detergent and water, collecting all wash water into the liquid hazardous waste stream.
References
Personal Protective Equipment & Handling Guide: 1-Phenyl-1H-indole-2-carboxamide
Part 1: Executive Safety Summary (Immediate Action Card)
Compound Identity: 1-Phenyl-1H-indole-2-carboxamide Chemical Class: Indole-2-carboxamide derivative Primary Hazard: Severe Eye Damage (Category 1) & Bioactive Potential (Kinase/Receptor Modulation)[1][2]
| Parameter | Critical Specification |
| GHS Signal Word | DANGER |
| Primary PPE | Double Nitrile Gloves + Chemical Goggles (Safety glasses are insufficient) |
| Engineering Control | Certified Fume Hood required for all open handling.[1][2] |
| Skin Exposure | Wash immediately with soap and water for 15 minutes.[1][2] |
| Eye Exposure | Medical Emergency. Rinse for 15+ mins; contact ophthalmologist immediately.[1][2] |
| Spill Cleanup | Do not dry sweep.[1][2] Wet wipe or use HEPA vacuum to prevent aerosolization.[1][2] |
Part 2: Hazard Identification & Risk Assessment[1][2][3][4][5]
GHS Classification (Derived from Analogous Structures)
While specific toxicological data for 1-phenyl-1H-indole-2-carboxamide may be limited, structural analogs (e.g., N-phenyl-1H-indole-2-carboxamide, 2-phenylindole) exhibit consistent hazard profiles.[1][2] Treat this substance as a High Potency Pharmacological Intermediate .
-
Eye Damage/Irritation (Category 1): Indole-2-carboxamides are frequently corrosive to ocular tissue.[1][2] Irreversible damage can occur upon contact.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]
-
STOT-SE (Category 3): May cause respiratory tract irritation.[1][2][5][6][3][4]
-
Bioactivity Warning: This scaffold is a privileged structure in drug discovery, known to modulate CB1 receptors and kinase pathways (e.g., Trypanosoma inhibitors). Assume systemic biological activity upon absorption. [1][2]
Physical Properties & Reactivity[2][8]
-
State: Solid (Powder/Crystalline).[2]
-
Solubility: Low in water; soluble in DMSO, Methanol, DCM.
-
Stability: Stable under ambient conditions.[1][2][7] Avoid strong oxidizing agents.[1][2][5]
Part 3: Personal Protective Equipment (PPE) Matrix
PPE Selection Decision Tree
The following diagram illustrates the required PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and exposure risk.[1][2]
Technical Specifications for PPE[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Prevents inhalation of bioactive dusts.[1][2] If hood is unavailable, a P100/N99 respirator is the minimum requirement for solids. |
| Ocular | Indirect Vented Chemical Goggles | Safety glasses with side shields are insufficient due to the risk of severe eye damage (Category 1) from particulates or splashes.[2] |
| Dermal (Hands) | Nitrile (Double Gloved) | Inner: 4 mil Nitrile (Inspection layer).Outer: 4-8 mil Nitrile (Sacrificial layer).Note: If using DCM as solvent, use PVA or Silver Shield® laminate gloves.[1] |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend.[2] Use Tyvek® sleeves if reaching into deep reactors or handling >10g.[1][2] |
Part 4: Operational Handling Protocols
Safe Weighing Procedure (Solid)
Objective: Minimize aerosolization of the bioactive powder.[2]
-
Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.[1][2]
-
Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is static-prone (common with indoles).[1][2] Static discharge can cause powder to "jump," creating an inhalation hazard.
-
Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) after weighing.[1][2] Dispose of the tissue as solid hazardous waste.[1][2]
Dissolution & Reaction Setup
Objective: Prevent cutaneous absorption of the dissolved compound.[1][2]
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are skin penetrants and can carry the dissolved indole carboxamide through the skin barrier and into the bloodstream.[2]
-
Vessel Selection: Use threaded glass vials with septum caps (e.g., VOA vials) for storage. Avoid open beakers.
-
Double-Glove Protocol:
Waste Disposal[7][9]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[1][2]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams.[1][2]
-
Sharps/Glass: Any glassware contaminated with >1% solution must be triple-rinsed with solvent before disposal in glass bins.[1][2]
Part 5: Emergency Response Procedures
Ocular Exposure Response Workflow
Critical: Time is the single most important factor in preventing blindness.[1][2]
Figure 2: Critical response timeline for ocular exposure.
Spills
-
Evacuate: Clear the immediate area.
-
PPE Up: Don goggles, double gloves, and a respirator (if outside a hood).
-
Contain:
-
Clean: Wipe surface with 10% bleach followed by water to degrade potential biological activity.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide. Retrieved from [Link]
-
Journal of Medicinal Chemistry (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Retrieved from [Link][1]
-
National Institutes of Health (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists. Retrieved from [Link]
Sources
- 1. 1-Methyl-n-phenyl-1h-indole-2-carbaxamide [webbook.nist.gov]
- 2. 1-Phenyl-1H-indole | 16096-33-6 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
